Ensartinib functions as a potent ATP-competitive inhibitor that binds to the kinase domain of ALK, preventing the conformational changes required for activation.
This compound inhibits oncogenic ALK signaling cascades, suppressing tumor growth.
A key strength of this compound is its potency against a broad spectrum of ALK resistance mutations that emerge under selective pressure from other TKIs.
Inhibitory Profile (IC₅₀) of this compound against ALK Mutations [2]
| ALK Mutation/Variant | Reported IC₅₀ (nM) | Clinical Context of Resistance |
|---|---|---|
| Wild-Type ALK | < 4.0 | Baseline activity [2]. |
| F1174 | < 4.0 | Resistance mutation to crizotinib [3] [2]. |
| C1156Y | < 4.0 | Resistance mutation to crizotinib [3] [2]. |
| L1196M (Gatekeeper) | < 4.0 | Common resistance mutation to 1st-gen TKIs [2] [4]. |
| G1269A | < 4.0 | Resistance mutation to crizotinib [2] [4]. |
| I1171 | Active (specific IC₅₀ not listed) | Highly resistant to alectinib [3]. |
| G1202R (Solvent-Front) | Active (specific IC₅₀ not listed) | Common resistance to 2nd-gen TKIs; targeted by this compound [2]. |
For researchers, understanding the experimental basis for the drug's profile is critical. The following methodologies are foundational.
1. Enzyme Inhibition Assays (IC₅₀ Determination)
2. Cellular Proliferation Assays
The pharmacological profile of this compound supports its once-daily dosing regimen and clinical efficacy.
| Parameter | Value / Characterization |
|---|---|
| Recommended Phase II Dose (RP2D) | 225 mg, taken orally once daily [5] [4]. |
| Absorption & Tₘₐₓ | Moderately absorbed; median time to peak plasma concentration (Tₘₐₓ) is 3-4 hours [6] [4]. |
| Half-life (T₁/₂) | Mean steady-state half-life is ~30 hours, supporting once-daily dosing [6]. |
| Food Effect | No clinically significant effect; can be taken with or without food [6] [5]. |
| Protein Binding | High (91.6%) binding to human plasma proteins [6]. |
| Metabolism | Primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 [7] [6]. |
| Excretion | Predominantly fecal (91%), with 38% as unchanged drug; renal excretion is minor (10%) [6]. |
Clinical evidence supports the use of this compound not only in NSCLC but also in other ALK-driven malignancies, demonstrating its broad utility.
This compound represents a significant advancement in the landscape of ALK inhibition. Its well-characterized binding mode, broad-spectrum activity against common and resistant ALK mutations, favorable CNS penetration, and manageable pharmacokinetic profile make it a powerful therapeutic and research tool.
Future work will likely focus on:
This compound (brand name Ensacove) is an orally administered, aminopyridazine-based small molecule TKI that potently inhibits anaplastic lymphoma kinase (ALK) [1] [2]. The U.S. Food and Drug Administration (FDA) approved it on December 18, 2024, for adult patients with ALK-positive locally advanced or metastatic NSCLC who have not previously received an ALK-inhibitor [3] [4].
Its development addresses key limitations of first-generation ALK inhibitors, including poor central nervous system (CNS) penetration and acquired resistance mutations [5]. This compound is reported to be 10-fold more potent than crizotinib at inhibiting the growth of ALK-positive lung cancer cell lines [1] [2].
This compound's primary mechanism is competitive inhibition of ATP-binding sites within the kinase domains of its target proteins.
The following diagram illustrates how this compound inhibits ALK and its downstream signaling pathways.
The phase 3 eXalt3 trial (NCT02767804) established this compound as a first-line treatment. The open-label, randomized, active-controlled multicenter study enrolled 290 patients with locally advanced or metastatic ALK-positive NSCLC who had not received prior ALK-targeted therapy [3] [7].
Table 1: Key Efficacy Outcomes from the eXalt3 Trial (BICR Assessment)
| Efficacy Parameter | This compound Arm | Crizotinib Arm | Hazard Ratio (HR) / p-value |
|---|
| Median Progression-Free Survival (PFS) | 25.8 months (95% CI: 21.8, NE) | 12.7 months (95% CI: 9.2, 16.6) | HR: 0.56 (95% CI: 0.40, 0.79) p = 0.0007 [3] | | Overall Survival (OS) | No significant difference | No significant difference | HR: 0.88 (95% CI: 0.63, 1.23) p = 0.4570 [3] | | Confirmed Objective Response Rate (ORR) | 74% (95% CI: 66%-81%) [7] | 67% (95% CI: 58%-74%) [7] | Not provided | | Intracranial Response Rate (in patients with target brain metastases at baseline) | 63.6% [7] | 21.1% [7] | Not provided | | Cumulative Incidence of Brain Metastases at 12 Months | 4.2% [7] | 23.9% [7] | HR: 0.32 (95% CI: 0.16, 0.63) p = 0.001 [7] |
Abbreviations: BICR, Blinded Independent Central Review; CI, Confidence Interval; NE, Not Estimable.
For researchers, key methodological details from the foundational first-in-human phase I/II trial (NCT01625234) are summarized below [5].
This compound's safety profile is distinct from other agents in its class, with specific monitoring requirements.
Table 2: Summary of Safety and Management Guidelines
| Category | Details |
|---|---|
| Most Common Adverse Reactions (≥20%) | Rash, musculoskeletal pain, constipation, pruritus, cough, nausea, edema, vomiting, fatigue, pyrexia [3] [4]. |
| Common Grade 3-4 Laboratory Abnormalities (≥2%) | Increased uric acid, decreased lymphocytes, increased ALT, decreased phosphate, increased GGT, increased magnesium, increased amylase, decreased sodium, increased glucose, decreased hemoglobin, increased bilirubin, decreased potassium, increased CPK [4]. |
| Serious Warnings & Precautions | Interstitial lung disease (ILD)/Pneumonitis, Hepatotoxicity, Severe dermatologic reactions, Bradycardia, Hyperglycemia, Visual disturbances, Increased creatine phosphokinase, Hyperuricemia, Embryo-fetal toxicity [1] [4]. |
| Hepatotoxicity Monitoring | Baseline: Liver tests (ALT, AST, Total Bilirubin). During Treatment: Every 2 weeks for the first cycle, then monthly, and as clinically indicated [8]. | | Recommended Dose | 225 mg orally once daily, with or without food, until disease progression or unacceptable toxicity [3]. |
This compound represents a significant advancement in the first-line treatment landscape for ALK-positive NSCLC. Its high potency, robust systemic and intracranial efficacy, and distinct safety profile make it a valuable addition to the arsenal of ALK TKIs. Key differentiators include its 10-fold greater potency than crizotinib in preclinical models and proven efficacy against brain metastases.
Future research should focus on elucidating the full spectrum of resistance mechanisms to this compound and establishing optimal sequencing strategies with other second- and third-generation ALK inhibitors to maximize patient survival outcomes.
The table below summarizes the core quantitative ADME (Absorption, Distribution, Metabolism, Excretion) data for ensartinib, compiled from clinical studies and the drug's label [1] [2].
| Parameter | Value / Finding | Notes / Conditions |
|---|---|---|
| Absorption | ||
| Tmax (Time to Cmax) | 3 - 4 hours | Median value; range is 2-8 hours [2]. |
| Cmax (Peak Concentration) | 185 ng/mL (mean) | Following a single 200 mg oral dose [1]. |
| AUC (Area Under Curve) | 3827 h•ng/mL (mean) | AUC0-∞ for a single 200 mg dose [1]. |
| Food Effect | No clinically significant impact | Can be taken with or without food [2]. |
| Distribution | ||
| Apparent Volume of Distribution (Vd) | 1720 L | Suggests extensive tissue distribution [2]. |
| Plasma Protein Binding | 91.6% | Highly bound to plasma proteins [2]. |
| Metabolism | Primarily hepatic | |
| Primary Metabolizing Enzyme | CYP3A4 | Major pathway; caution with CYP3A4 inhibitors/inducers [2] [3]. |
| Major Circulating Metabolite | M465 | Accounts for 27.45% of plasma total radioactivity (AUC0-24h) [1]. |
| Excretion | ||
| Feces | 91.00% of dose | 38.12% as unchanged drug [1] [2]. |
| Urine | 10.21% of dose | 4.39% as unchanged drug [1] [2]. |
| Half-life (t₁/₂) | ||
| This compound (Single Dose) | 18.3 hours (mean) | [1] |
| This compound (Steady State) | 30 ± 20 hours (mean) | [2] |
| Total Radioactivity | 27.2 hours (mean) | Reflects parent drug and metabolites [1]. |
For researchers looking to replicate or understand the foundational studies, here are the methodologies from key experiments.
This clinical trial provided the core data on the absorption, metabolism, and excretion pathways of this compound.
The following diagram illustrates the sequential process of Absorption, Distribution, Metabolism, and Excretion (ADME) for this compound, based on the data from the studies.
This compound's ADME pathway from absorption to excretion.
The following tables summarize the key efficacy and safety results from the ELEVATE trial at a median follow-up of 24 months.
Table 1: Key Efficacy Results [1] [2] [3]
| Population | Ensartinib 24-Month DFS | Placebo 24-Month DFS | Hazard Ratio (HR) | P-value |
|---|---|---|---|---|
| Stage II-IIIB (Primary Endpoint) | 86.4% | 53.5% | 0.20 (95% CI: 0.11-0.38) | < 0.0001 |
| Intent-to-Treat (ITT; Stage IB-IIIB) | 87.3% | 57.2% | 0.20 (95% CI: 0.10-0.37) | < 0.0001 |
Table 2: Key Safety Results [1] [2]
| Parameter | This compound Arm | Placebo Arm |
|---|---|---|
| Grade 3 or Higher Adverse Events (AEs) | 35.8% | 18.2% |
| Serious Adverse Events | 18.2% | 10.2% |
| Most Common AEs with this compound | Rash, increased ALT/AST, constipation, increased LDH | - |
For researchers, here are the specific protocols and key design elements of the ELEVATE trial.
This compound's efficacy is rooted in its targeted mechanism of action. The diagram below illustrates how it inhibits the oncogenic ALK signaling pathway.
This compound Inhibits ALK Oncogenic Signaling
The tables below summarize key efficacy and safety outcomes from clinical trials, illustrating why ensartinib is a potent treatment option.
Table 1: Efficacy Outcomes of this compound in ALK-Positive NSCLC
| Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Intracranial Response Rate |
|---|---|---|---|
| ALK TKI-naïve | 80% - 81% [1] [2] | 25.8 - 26.2 months [1] [2] [3] | Up to 70% [1] |
| Prior Crizotinib only | 69% [2] | 9.0 - 9.2 months [2] | 64% [2] |
Table 2: Common Adverse Reactions (≥20%) and Management
| Adverse Reaction | Frequency & Severity | Management Notes |
|---|---|---|
| Rash | Most common; primarily Grade 1-2, but can be severe [2] [3] | Dose reduction or interruption may be required [2]. |
| Nausea / Vomiting | Common (e.g., Nausea 36%, Vomiting 26%) [2] | Often Grade 1-2; can be managed [1] [2]. |
| Pruritus | 28% of patients; some Grade 3-4 events [2] | Associated with rash; managed with supportive care [2]. |
| Edema | Reported; a case of Grade 4 edema was noted [4] | May require treatment interruption and symptomatic management (e.g., diuresis) [4]. |
The recommended dose is 225 mg taken orally once daily, with or without food [3]. The phase I/II trial established this as the Recommended Phase II Dose (RP2D), as higher doses (250 mg) increased the frequency of rash without improving efficacy [2].
This compound's high efficacy stems from its unique biochemical profile and ability to target the central nervous system.
The following diagram illustrates the mechanism of ALK inhibition and the downstream signaling pathways affected.
Diagram 1: this compound inhibits the constitutively active EML4-ALK fusion protein, blocking downstream oncogenic signaling pathways and leading to tumor cell death.
For researchers designing clinical studies, here are the methodologies from pivotal this compound trials.
eXalt3 (Phase III) Trial Design [3]
First-in-Human Phase I/II Trial Design [2]
Understanding resistance mechanisms is crucial for guiding treatment sequences and developing new strategies.
This compound represents a significant advancement in the treatment of ALK-positive NSCLC. It is established as a superior first-line therapy compared to crizotinib, with robust systemic and intracranial efficacy and a manageable safety profile. Its multi-target inhibitory activity also offers a potential therapeutic strategy for tackling specific resistance mechanisms like MET amplification.
The table below summarizes two recently published, validated methods for quantifying Ensartinib in different biological matrices.
| Parameter | Method A: Human Plasma Analysis [1] | Method B: Human Liver Microsomes (HLMs) [2] |
|---|---|---|
| Application Focus | Pharmacokinetic studies in human plasma | In vitro metabolic stability studies |
| Instrument Platform | HPLC-MS/MS | UPLC-MS/MS |
| Chromatography Column | Phenomenex Luna Phenyl-Hexyl (50 x 2.0 mm, 5 µm) [1] | ZORBAX Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) [2] [3] |
| Mobile Phase | Not fully detailed (Gradient elution) | Isocratic system (specific components not fully detailed in abstract) [2] |
| Linear Range | 0.5 - 500 ng/mL [1] | 1 - 3000 ng/mL [2] |
| LLOQ (Lower Limit of Quantification) | 0.5 ng/mL [1] | 1.0 ng/mL [2] |
| Internal Standard (IS) | X-396-d4 (deuterated this compound) [1] | Encorafenib (ECB) [2] |
| MS Detection (MRM) | m/z 561.3 → 257.1 (this compound) [1] | Specific transitions not detailed in abstract |
| Precision (RSD%) | Intra- & inter-run < 15% [1] | Intra-day: -5.22% to 10.67% [2] |
| Accuracy (RE%) | Between ±15% [1] | Inter-day: -5.22% to 9.67% [2] |
This protocol is adapted from the method developed for a clinical pharmacokinetic study in Chinese patients with advanced ALK-positive non-small cell lung cancer [1]. The following workflow diagrams outline the key procedures.
Any bioanalytical method must be validated to ensure reliability. The following diagram and table summarize the key parameters and typical acceptance criteria based on regulatory guidelines [4].
| Validation Parameter | Description & Purpose | Typical Acceptance Criteria [1] [4] |
|---|---|---|
| Accuracy | Closeness of measured value to true value. | Relative Error (RE%) within ±15% (±20% at LLOQ). |
| Precision | Degree of scatter in repeated measurements. | Relative Standard Deviation (RSD%) ≤ 15% (≤20% at LLOQ). |
| Linearity | Ability to produce results proportional to concentration. | Correlation coefficient (R²) > 0.99. |
| Specificity | Ability to measure analyte without interference. | No significant interference from blank matrix. |
| Stability | Analyte integrity under storage/processing conditions. | Concentration change within ±15%. |
| Matrix Effect | Impact of sample matrix on ionization efficiency. | Consistent recovery and precision across different plasma lots. |
This protocol is adapted from a validated method for the simultaneous quantification of nine targeted anticancer therapies, including ensartinib, in human plasma [1].
The core of the protocol involves protein precipitation for sample clean-up followed by analysis with LC-MS/MS. The table below summarizes the key validated parameters for this compound [1].
| Parameter | Specification for this compound |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linear Range | 50 - 50,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Chromatographic Column | C18 reversed-phase (e.g., Accucore Phenyl Hexyl, 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase | A: 2 mM Ammonium formate in water (+0.1% Formic acid) B: 2 mM Ammonium formate in Methanol:Water (95:5, v/v) (+0.1% Formic acid) | | Internal Standard (IS) | Stable Isotopically Labelled (SIL) internal standards | | Sample Preparation | Protein precipitation with Acetonitrile | | Key Clinical Application | Therapeutic Drug Monitoring (TDM) to guide personalized dosing |
1. Reagents and Solutions
2. Sample Preparation (Protein Precipitation)
3. LC-MS/MS Instrumentation and Conditions
The following diagram illustrates the complete sample analysis workflow:
This protocol has undergone extensive validation, confirming its reliability for clinical use [1]. Key validation parameters and their clinical implications are summarized below.
| Validation Parameter | Outcome & Clinical Significance |
|---|---|
| Precision & Accuracy | Intra- and inter-day precision and accuracy were within acceptable limits (±15%), ensuring reproducible and reliable results over time. |
| Stability | This compound was stable in plasma under various storage and handling conditions (e.g., benchtop, autosampler), which is critical for routine clinical practice. |
| Specificity & Selectivity | The method effectively distinguishes this compound from other analytes and endogenous plasma components, avoiding false positives. |
| Clinical Need for TDM | This compound shows significant interpatient variability in pharmacokinetic exposure and has known exposure-response relationships, making TDM a valuable tool for optimizing efficacy and minimizing toxicity [1]. |
The following diagram outlines the clinical decision-making process for applying this analytical method:
This application note provides a detailed and validated LC-MS/MS protocol for quantifying this compound in human plasma. The method is robust, sensitive, and specifically developed to support Therapeutic Drug Monitoring, which is essential for personalizing treatment with this compound and improving patient outcomes in ALK-positive NSCLC.
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) [1] |
| Extraction Method | Liquid Extraction [1] |
| Internal Standard | X-396-d4 (deuterated this compound) [1] |
| Chromatographic Column | Phenomenex Luna phenyl-hexyl (50 × 2.0 mm, 5 μm) [1] |
| Linear Range | 0.5 - 500 ng/mL [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL [1] |
| Ion Transitions (MRM) | this compound: m/z 561.3 → 257.1 Internal Standard: m/z 565.2 → 261.2 [1] | | Precision (RSD%) | Intra- and inter-run precision < 15% [1] | | Accuracy (RE%) | Within ±15% [1] |
Below is a workflow diagram illustrating the complete procedure from sample collection to analysis.
The developed method was rigorously validated according to scientific guidelines, with key outcomes summarized below [1].
| Validation Parameter | Results & Findings |
|---|---|
| Selectivity | No significant interference from endogenous plasma components at the retention times of this compound and the internal standard [1]. |
| Linearity & LLOQ | Linear range of 0.5–500 ng/mL with a correlation coefficient (r) typically >0.99. The LLOQ was 0.5 ng/mL with precision and accuracy within acceptable limits [1]. |
| Precision & Accuracy | Intra- and inter-run precision (RSD%) were <15%. Accuracy (Relative Error %) was within ±15% at all concentration levels [1]. |
| Recovery & Matrix Effect | Consistent and high recovery of this compound. The matrix effect was minimal and did not compromise the assay reliability [1]. |
| Stability | This compound was stable in plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term frozen storage [1]. |
The table below summarizes key parameters from two validated LC-MS/MS methods for quantifying ensartinib in biological matrices [1] [2] [3].
| Parameter | Method 1: UPLC-MS/MS (HLMs) | Method 2: HPLC-MS/MS (Human Plasma) | Method 3: LC-MS/MS (Human Plasma) |
|---|---|---|---|
| Analytical Technique | UPLC-MS/MS | HPLC-MS/MS | LC-MS/MS |
| Matrix | Human Liver Microsomes (HLMs) | Human Plasma | Human Plasma |
| Linear Range | 1 - 3000 ng/mL | 0.5 - 500 ng/mL | 50 - 50,000 ng/mL |
| Chromatography Column | Eclipse Plus C18 | Phenomenex Luna phenyl-hexyl (50 x 2.0 mm, 5 µm) | Not Specified |
| Mobile Phase | Isocratic system (specific components not detailed) | Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) | Not Specified |
| Ion Transitions (m/z) Analyte / Internal Standard (IS) | 561.3 → 257.1 / IS: Encorafenib | 561.3 → 257.1 / IS: X-396-d4 (565.2 → 261.2) | Not Specified | | Intra-Day Precision (RSD%) | -5.22% to 9.67% | < 15% | Validated per guidelines | | Inter-Day Precision (RSD%) | -5.22% to 10.67% | < 15% | Validated per guidelines | | Application Context | In vitro metabolic stability | Pharmacokinetic study in patients | Therapeutic Drug Monitoring (TDM) |
Here are detailed protocols for the plasma sample analysis methods, which are directly applicable to clinical studies.
This method was successfully applied to a clinical study in Chinese patients with advanced ALK-positive non-small cell lung cancer (NSCLC).
Sample Preparation (Plasma Extraction)
Chromatographic Conditions
Mass Spectrometric Detection
This method is part of a multiplexed assay designed for the simultaneous quantification of nine targeted anticancer therapies, making it efficient for routine TDM.
Sample Preparation
Key Method Specifications
Bioanalytical method validation ensures that the analytical procedure is reliable and reproducible for its intended use. The methods summarized adhere to the principles outlined in guidelines such as ICH Q2(R2) [4]. Key characteristics assessed during validation include:
The following diagram visualizes the key steps in the bioanalytical process for this compound, from sample collection to data analysis.
Validated bioanalytical methods for this compound are critical in several contexts:
This compound is a potent, second-generation tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK). It was developed to overcome limitations of earlier ALK inhibitors, offering tenfold greater potency than crizotinib in preclinical models and demonstrating significant activity against central nervous system (CNS) metastases [1] [2].
The recommended dosage is 225 mg taken orally once daily, with or without food [3] [7]. Treatment continues until disease progression or unacceptable toxicity [8].
Managing adverse events with appropriate dose modifications is critical for maintaining therapy. The following table summarizes the stepwise dose reductions and management strategies for key toxicities.
Table 1: Dose Modification Protocol for Adverse Reactions
| Adverse Reaction | Severity | Recommended Action |
|---|---|---|
| Interstitial Lung Disease (ILD)/Pneumonitis | Any Grade | Permanently discontinue [3] [8]. |
| Hepatotoxicity | Grade 3-4 (ALT/AST >5x ULN with bilirubin ≤2x ULN) | Withhold until recovery to Grade ≤1, then resume at a reduced dose [3] [7]. |
| Grade 2-4 (ALT/AST >3x ULN with bilirubin >2x ULN) | Permanently discontinue [8]. | |
| Dermatologic Reactions | Grade 2-3 | Withhold and treat with corticosteroids. Upon improvement to Grade ≤1, resume at a reduced dose [3] [8]. |
| Grade 4 | Permanently discontinue [3]. | |
| Symptomatic Bradycardia | Symptomatic | Withhold until recovery. Resume at the same or reduced dose after reviewing concomitant medications [3] [7]. |
| Hyperglycemia | Grade 3 or 4 | Withhold until controlled, then resume at a reduced dose. Permanently discontinue if unable to achieve control [3] [8]. |
| Increased CPK | >5x ULN (first occurrence) | Withhold until recovery to ≤2.5x ULN, resume at same dose [3] [7]. |
| >10x ULN or recurrence >5x ULN | Withhold until recovery, resume at a reduced dose [8]. | |
| Hyperuricemia | Symptomatic or Grade 4 | Withhold, initiate urate-lowering medication. Upon improvement, resume at the same or reduced dose [3]. |
Recommended Dose Reductions:
This compound has demonstrated robust efficacy in clinical trials, particularly in ALK TKI-naïve patients.
Table 2: Summary of Key Efficacy Outcomes from Clinical Trials
| Trial / Setting | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Intracranial Response |
|---|---|---|---|---|
| Phase I/II (Horn et al.) [1] [2] | ALK TKI-naïve (n=15) | 80% | 26.2 months | 64.3% (in pts with baseline CNS lesions) |
| Phase III eXalt3 [4] [1] | ALK TKI-naïve (this compound arm) | - | 25.8 months | - |
| Phase III ELEVATE (Adjuvant) [5] [6] | Stage IB-IIIB (post-resection) | - | 24-month Disease-Free Survival: 86.4% (vs. 53.5% placebo) | - |
Before initiating this compound, conduct the following assessments [3] [7]:
Routine monitoring is essential for the early detection and management of adverse events.
Diagram 1: Protocol for Managing Hepatotoxicity During this compound Therapy
This workflow outlines the management steps for hepatotoxicity based on liver function test (LFT) results, guiding clinicians on when to withhold, reduce the dose, or discontinue this compound.
Diagram 2: Management of Dermatologic Adverse Reactions
This protocol provides a structured approach for managing dermatologic reactions, which are among the most common adverse events, with actions tailored to the severity grade (1-4).
This compound is a highly effective ALK TKI for treating ALK-positive NSCLC. Successful clinical application hinges on a standardized dosing regimen of 225 mg daily, vigilant monitoring for toxicities—especially hepatotoxicity, dermatologic reactions, and bradycardia—and the prompt implementation of evidence-based dose modification protocols. The recent positive adjuvant trial data signals its expanding role in the management of early-stage disease, offering a new therapeutic choice for a broader patient population.
A 2025 study developed a quick and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for measuring Ensartinib in human liver microsomes (HLMs), which can be adapted for therapeutic drug monitoring in plasma or serum [1] [2].
1. Scope and Application This protocol describes a validated method for the quantitative determination of this compound in biological matrices. It is suitable for application in in vitro metabolism studies and can be the basis for developing assays for human plasma TDM [1].
2. Equipment and Reagents
3. Sample Preparation Procedure While the specific sample preparation for HLMs was not detailed, a typical protein precipitation or solid-phase extraction method suitable for LC-MS/MS analysis of small molecules from biological matrices would be applicable.
4. Chromatographic and Mass Spectrometric Conditions
5. Method Validation The method has been validated according to US FDA bioanalytical method validation guidelines [1] [2]. Key performance parameters are summarized below.
Table 1: Key Validation Parameters of the UPLC-MS/MS Method for this compound
| Validation Parameter | Result / Specification |
|---|---|
| Linear Range | 1 - 3000 ng/mL [1] |
| Accuracy (Intra- & Inter-day) | -5.22% to 9.67% [1] |
| Precision (Intra- & Inter-day) | -5.22% to 10.67% [1] |
| In-vitro Half-life (t₁/₂) | 19.29 minutes [1] |
| Intrinsic Clearance (Clint) | 42.03 mL min⁻¹ kg⁻¹ [1] |
6. Experimental Workflow The following diagram outlines the core experimental workflow, from sample preparation to data analysis.
Therapeutic Drug Monitoring for this compound is justified by its significant hepatotoxicity and variable pharmacokinetics.
Integrating TDM into clinical practice allows for data-driven patient management. The following pathway outlines how to use this compound plasma concentrations alongside clinical observations.
The developed UPLC-MS/MS method and in silico modeling open several avenues for further research.
| Parameter | HPLC-MS/MS in Human Plasma [1] | LC-MS/MS in Human Plasma (Multi-analyte) [2] | UPLC-MS/MS in Human Liver Microsomes [3] |
|---|---|---|---|
| Analytical Range | 0.5 - 500 ng/mL | 50 - 50,000 ng/mL | 1 - 3000 ng/mL |
| LLOQ | 0.5 ng/mL | 50 ng/mL | 1 ng/mL |
| Precision (RSD%) | < 15% (intra- & inter-run) | Not Specified | -5.22% to 10.67% |
| Accuracy (RE%) | ±15% | Not Specified | -5.22% to 9.67% |
| Sample Matrix | Human Plasma | Human Plasma | Human Liver Microsomes (HLMs) |
| Sample Volume/Prep | Liquid Extraction | Not Specified | Not Specified |
| Internal Standard | X-396-d4 (deuterated) | Stable Isotopically Labelled IS | Encorafenib (ECB) |
| Chromatography Column | Phenomenex Luna Phenyl-Hexyl | Not Specified | Eclipse Plus C18 |
| Key Application | Phase I Clinical PK Study in Chinese Patients | Therapeutic Drug Monitoring (TDM) | In vitro Metabolic Stability |
Here are the detailed methodologies for the key experiments cited, which you can adapt for your laboratory procedures.
This method is designed for clinical pharmacokinetic studies.
This method simultaneously quantifies nine targeted therapies, including this compound, making it efficient for routine monitoring.
This method is used in early drug development to assess how quickly a drug is metabolized.
The following diagrams visualize the experimental workflow and this compound's mechanism of action using DOT language.
Diagram 1: A streamlined workflow for the bioanalysis of this compound from human plasma samples, covering sample preparation, instrumental analysis, and final data application [1] [2].
Diagram 2: The mechanism of action and key metabolic pathway of this compound. It inhibits oncogenic signaling by targeting the ALK fusion protein and is primarily metabolized in the liver [4] [5] [3].
This compound (X-396) is a novel, potent second-generation anaplastic lymphoma kinase (ALK) inhibitor that has demonstrated significant efficacy against a broad range of crizotinib-resistant ALK mutations in non-small cell lung cancer (NSCLC). As a targeted therapeutic agent with promising clinical outcomes, precise quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism investigations. Mass spectrometry has emerged as the method of choice for this compound bioanalysis due to its exceptional sensitivity, specificity, and ability to provide accurate quantification across physiologically relevant concentration ranges.
The development of robust sample preparation and analytical methods for this compound must account for several critical biochemical properties. Recent studies have identified that this compound is a substrate for P-glycoprotein (P-gp), an ATP-binding cassette multidrug efflux transporter, which significantly influences its intracellular accumulation and potential resistance patterns [1]. This transport activity directly impacts the drug's bioavailability and tissue distribution, particularly at blood-tissue barriers. Additionally, investigations into this compound's metabolic stability using human liver microsomes have revealed an in vitro half-life (t₁/₂) of approximately 19.29 minutes and an intrinsic clearance (Clint) of 42.03 mL min⁻¹ kg⁻¹, indicating moderate hepatic extraction [2]. These pharmacological characteristics underscore the importance of reliable bioanalytical methods that can accurately quantify this compound across various biological matrices to support comprehensive pharmacokinetic and pharmacodynamic profiling.
Two highly sensitive mass spectrometry-based methods have been developed and validated for the quantification of this compound in different biological matrices. The following table provides a comprehensive comparison of these established analytical approaches:
Table 1: Summary of Validated Analytical Methods for this compound Quantification
| Parameter | HPLC-MS/MS Method (Human Plasma) [3] | UPLC-MS/MS Method (Human Liver Microsomes) [2] |
|---|---|---|
| Analytical Platform | HPLC-MS/MS | UPLC-MS/MS |
| Matrix | Human plasma | Human liver microsomes (HLMs) |
| Linear Range | 0.5-500 ng/mL | 1-3000 ng/mL |
| Lower Limit of Quantification | 0.5 ng/mL | 1 ng/mL |
| Sample Volume | Not specified | Not specified |
| Extraction Method | Liquid extraction | Not specified (green approach) |
| Internal Standard | X-396-d4 (deuterated this compound) | Encorafenib (ECB) |
| Accuracy | ±15% (Relative Error) | -5.22% to 9.67% |
| Precision (RSD%) | <15% (Intra- and inter-run) | -5.22% to 10.67% |
| Key Applications | Phase I clinical study in Chinese patients with advanced ALK-positive NSCLC | In vitro metabolic stability studies |
These methods demonstrate exceptional sensitivity and robust performance across their respective calibration ranges, making them suitable for various preclinical and clinical applications. The HPLC-MS/MS method has been successfully applied to a phase I clinical study in Chinese patients with advanced ALK-positive NSCLC, providing valuable pharmacokinetic data [3]. Meanwhile, the UPLC-MS/MS approach has been utilized to determine the in vitro metabolic stability of this compound and investigate structural alerts associated with metabolic lability and in silico toxicity [2]. Both methods comply with rigorous validation standards and have been optimized to address the specific challenges associated with this compound quantification in complex biological matrices.
The sample preparation protocol for this compound quantification in human plasma has been optimized to ensure efficient recovery while minimizing matrix effects. The method employs a liquid extraction technique that provides clean extracts suitable for HPLC-MS/MS analysis [3]. Although the specific sample volume was not detailed in the literature, standard practices in bioanalytical chemistry typically utilize 100-200 μL of plasma for such analyses. The extraction procedure begins with the addition of the internal standard (X-396-d4, deuterated this compound) to the plasma sample, which is essential for monitoring extraction efficiency and compensating for any variability during sample preparation and analysis. The mixture is then subjected to protein precipitation using appropriate organic solvents, such as methanol or acetonitrile, which simultaneously extracts the analyte while precipitating plasma proteins.
Following precipitation, samples are vigorously mixed to ensure complete protein denaturation and then centrifuged at high speed (typically 10,000-15,000 × g) to pellet the precipitated proteins. The supernatant containing this compound is carefully transferred to a new container, and may undergo further processing, such as evaporation and reconstitution in a mobile phase-compatible solvent. This reconstitution step serves to concentrate the analyte and ensure compatibility with the chromatographic system. Throughout the process, samples should be maintained at appropriate temperatures (typically 4°C) to preserve analyte integrity, and the use of low-binding tubes is recommended to prevent adsorption losses. The entire procedure has been validated to demonstrate consistent recovery with minimal matrix effects, meeting rigorous bioanalytical standards for clinical applications [3].
The preparation of human liver microsomal samples for this compound analysis follows a green, sensitive approach designed specifically for metabolic stability assessments [2]. This protocol begins with the incubation of this compound with pooled human liver microsomes in the presence of NADPH-generating system to initiate metabolic reactions. The incubation conditions (protein concentration, time, temperature) are carefully controlled to ensure linear reaction kinetics. Following incubation, reactions are terminated by the addition of acetonitrile or methanol, which simultaneously stops enzymatic activity and precipitates proteins. The internal standard, Encorafenib (ECB), is added at this stage to monitor analytical performance.
The terminated incubation mixtures undergo centrifugation to remove precipitated proteins, and the resulting supernatants are transferred to autosampler vials for UPLC-MS/MS analysis. For certain applications, an additional solid-phase extraction step may be incorporated to further clean up the samples and concentrate the analytes. This sample preparation methodology has been validated according to US-FDA standards for bioanalytical method validation and demonstrates excellent accuracy and precision for the determination of this compound metabolic stability parameters [2]. The protocol is designed to be efficient and reproducible, facilitating high-quality in vitro metabolism data that can predict this compound's behavior in humans.
Table 2: Sample Preparation Protocols for Different Biological Matrices
| Step | Plasma Sample Protocol [3] | Microsomal Sample Protocol [2] |
|---|---|---|
| Sample Type | Human plasma | Human liver microsomes |
| Internal Standard | X-396-d4 (deuterated this compound) | Encorafenib (ECB) |
| Protein Precipitation | Organic solvent-based | Organic solvent-based |
| Extraction Method | Liquid extraction | Not specified (green approach) |
| Cleanup | Liquid extraction | Possibly solid-phase extraction |
| Special Considerations | Validation per FDA guidelines for clinical samples | Optimization for metabolic stability studies |
The chromatographic separation of this compound from human plasma matrix components is achieved using a Phenomenex Luna phenyl-hexyl column (50 × 2.0 mm, 5 μm particle size) [3]. This stationary phase provides excellent retention and resolution for this compound and its internal standard through a combination of reversed-phase and π-π interactions with the phenyl functional groups. The specific mobile phase composition was not explicitly detailed in the literature; however, typical mobile phases for such applications consist of a mixture of aqueous ammonium formate or acetate buffer (pH-adjusted for optimal ionization) and an organic modifier such as methanol or acetonitrile. The chromatographic method likely employs a gradient elution program to efficiently separate this compound from endogenous plasma components while maintaining appropriate peak shape and analysis time.
The column temperature is typically controlled within the range of 30-40°C to ensure retention time reproducibility, and the flow rate is likely optimized between 0.2-0.4 mL/min to balance separation efficiency with analysis time. Under these conditions, this compound and the internal standard (X-396-d4) demonstrate appropriate retention and resolution from matrix components, with the total run time for each sample typically under 5-10 minutes to support high-throughput clinical analyses. The method has been rigorously validated to demonstrate selectivity against interfering plasma components and robustness for routine application in clinical studies [3].
For the analysis of this compound in human liver microsomal incubations, a UPLC system equipped with a reversed-phase stationary phase (Eclipse Plus C18 column) is employed [2]. This platform provides enhanced separation efficiency and faster analysis times compared to conventional HPLC, which is particularly advantageous for high-throughput metabolic stability studies. The mobile phase system utilizes an isocratic elution approach, indicating that the solvent composition remains constant throughout the separation, which contributes to retention time reproducibility and method robustness. The exact mobile phase composition was not specified, but typically involves a mixture of aqueous and organic components (e.g., water-methanol or water-acetonitrile mixtures) potentially modified with volatile buffers or acids to enhance ionization and control selectivity.
The sub-2μm particle size of the UPLC column stationary phase enables higher peak capacities and improved resolution compared to conventional HPLC columns, allowing for more efficient separation of this compound from metabolic products and matrix components. The method has been validated to demonstrate excellent peak symmetry and consistent retention times for both this compound and the internal standard (Encorafenib), with a typical run time of less than 5 minutes per sample to support efficient analysis of numerous microsomal incubation samples [2]. The rapid separation is critical for assessing metabolic stability parameters where large sample batches must be analyzed to determine half-life and intrinsic clearance values.
The mass spectrometric detection of this compound in human plasma employs electrospray ionization (ESI) operated in positive ion mode, which is highly efficient for ionizing basic compounds like this compound [3]. The instrument parameters, including source temperature, desolvation temperature, cone voltage, and collision energy, are optimized to maximize the ionization efficiency and fragmentation of this compound and its internal standard. Detection is performed using multiple reaction monitoring (MRM), a highly selective and sensitive mass spectrometry technique that focuses on specific precursor-to-product ion transitions for each analyte. For this compound, the monitored transition is m/z 561.3 → 257.1, while the internal standard (X-396-d4) is monitored using the transition m/z 565.2 → 261.2 [3].
The mass spectrometer parameters are carefully tuned to ensure optimal sensitivity and reproducibility for these transitions. The dwell times for each MRM transition are set to acquire sufficient data points across chromatographic peaks for accurate integration. Collision-induced dissociation parameters are optimized to generate abundant fragment ions while maintaining adequate precursor ion intensity. The method has been validated to demonstrate minimal matrix effects and consistent ionization efficiency across the calibration range, with the lower limit of quantification established at 0.5 ng/mL, indicating exceptional sensitivity suitable for therapeutic drug monitoring and pharmacokinetic studies [3].
The UPLC-MS/MS method for this compound quantification in human liver microsomes similarly utilizes electrospray ionization in positive ion mode, but with specific parameter optimizations for compatibility with the UPLC separation and the particular matrix [2]. While the specific MRM transitions for this method were not explicitly detailed in the available literature, they are likely similar to those used in the plasma method, potentially with modifications to account for different matrix components. The mass spectrometer source parameters are optimized to accommodate the higher chromatographic flow rates and mobile phase compositions typically associated with UPLC separations.
This method has been comprehensively validated according to US-FDA standards for bioanalytical method validation, demonstrating excellent performance characteristics including accuracy ranging from -5.22% to 9.67% and precision from -5.22% to 10.67% for both intra- and inter-day evaluations [2]. The method's sensitivity, with a lower limit of quantification of 1 ng/mL, is sufficient for metabolic stability studies where this compound concentrations are monitored over time in incubation matrices. The robust performance of this MS method enables accurate determination of this compound's in vitro half-life (19.29 minutes) and intrinsic clearance (42.03 mL min⁻¹ kg⁻¹), critical parameters for predicting in vivo pharmacokinetic behavior [2].
Both analytical methods for this compound quantification have undergone comprehensive validation according to regulatory standards to ensure reliability, accuracy, and precision for their intended applications. The validation parameters assessed for these methods include linearity, accuracy, precision, selectivity, matrix effects, recovery, and stability under various storage and handling conditions. The HPLC-MS/MS method for plasma analysis demonstrated excellent linearity across the concentration range of 0.5-500 ng/mL with a coefficient of determination (r²) typically exceeding 0.99, indicating a strong relationship between concentration and response [3]. Both intra- and inter-run precision, expressed as relative standard deviation (RSD%), were less than 15%, while accuracy, expressed as relative error (RE%), fell between ±15%, meeting standard bioanalytical acceptance criteria.
The UPLC-MS/MS method for human liver microsomes showed similarly impressive performance characteristics, with accuracy ranging from -5.22% to 9.67% and precision from -5.22% to 10.67% for both intra- and inter-day evaluations across the concentration range of 1-3000 ng/mL [2]. Both methods demonstrated acceptable selectivity with no significant interference from matrix components at the retention times of this compound and their respective internal standards. Extraction recovery was consistent and reproducible for both methods, with minimal matrix effects observed, ensuring accurate quantification across the validated concentration ranges. Stability studies confirmed that this compound remains stable in both matrices under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage at specified temperatures.
For pharmacokinetic studies of this compound in human plasma, the following detailed protocol is recommended based on the validated HPLC-MS/MS method [3]:
Sample Collection: Collect blood samples from patients administered with this compound at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into appropriate anticoagulant-containing tubes (typically K₂EDTA). Centrifuge blood samples at 1500 × g for 10 minutes at 4°C within 1 hour of collection to separate plasma. Transfer plasma to clean polypropylene tubes and store frozen at -70°C or below until analysis.
Calibration Standards and Quality Controls: Prepare stock solutions of this compound and internal standard (X-396-d4) in appropriate solvents (e.g., methanol or DMSO). Prepare calibration standards in blank human plasma at concentrations of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL) in bulk for batch analysis.
Sample Preparation: Thaw plasma samples, calibration standards, and QC samples on ice or in a refrigerator. Aliquot 100 μL of each sample, standard, or QC into clean microcentrifuge tubes. Add a fixed volume of internal standard working solution (typically 10-20 μL) to each tube. Add 300 μL of organic precipitation solvent (acetonitrile or methanol) to each tube. Vortex mix vigorously for 1-2 minutes. Centrifuge at 10,000-15,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials or a 96-well plate for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis: Inject 5-10 μL of the processed sample onto the HPLC-MS/MS system using the validated chromatographic and mass spectrometric conditions described in previous sections. Monitor the MRM transitions for this compound (m/z 561.3 → 257.1) and internal standard (m/z 565.2 → 261.2). Use the calibration curve generated from the standards to calculate this compound concentrations in study samples.
For in vitro metabolic stability studies of this compound in human liver microsomes, the following protocol is recommended based on the validated UPLC-MS/MS method [2]:
Incubation Preparation: Prepare a NADPH-regenerating system containing glucose-6-phosphate (1 mM), glucose-6-phosphate dehydrogenase (1 U/mL), and NADP⁺ (1 mM) in potassium phosphate buffer (100 mM, pH 7.4). Thaw pooled human liver microsomes on ice and dilute to an appropriate protein concentration (typically 0.5-1 mg/mL) with potassium phosphate buffer. Prepare this compound stock solution in appropriate solvent (e.g., DMSO, keeping final organic concentration below 1%) and dilute to working concentration in buffer.
Incubation Procedure: Pre-incubate the microsomal mixture (containing microsomes and this compound at 1-5 μM) for 5 minutes at 37°C in a water bath with shaking. Initiate the reaction by adding the NADPH-regenerating system. At predetermined time points (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), remove 50 μL aliquots from the incubation mixture and transfer to pre-chilled microcentrifuge tubes containing 100 μL of ice-cold acetonitrile with internal standard (Encorafenib) to terminate the reaction. Vortex mix immediately and centrifuge at 10,000 × g for 10 minutes at 4°C to precipitate proteins. Transfer supernatant to autosampler vials for UPLC-MS/MS analysis.
Data Analysis: Analyze the processed samples using the validated UPLC-MS/MS method. Plot the natural logarithm of the remaining this compound percentage against time. Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693/k, where k is the slope of the linear regression of the natural logarithm of concentration versus time. Determine intrinsic clearance (Clint) using the equation: Clint = (0.693/t₁/₂) × (incubation volume/protein amount).
The following diagram illustrates the complete sample preparation and analysis workflow for this compound quantification in human plasma:
The following diagram illustrates the metabolic stability assessment workflow for this compound in human liver microsomes:
Matrix Effects Assessment: To evaluate potential matrix effects, prepare post-extraction spiked samples at low and high concentrations and compare their responses with neat solutions at the same concentrations. If significant suppression or enhancement is observed, modify the extraction protocol or chromatographic separation to mitigate these effects.
Carryover Evaluation: Regularly assess instrument carryover by injecting blank samples immediately after the highest calibration standard. If carryover exceeds acceptable limits (typically <20% of LLOQ), implement additional washing steps in the injection sequence or modify the autosampler washing protocol.
Chromatographic Peak Shape: If peak shape deteriorates (tailing or fronting), condition the analytical column according to manufacturer recommendations or replace the guard column. Adjust mobile phase pH or organic modifier percentage to optimize retention and peak symmetry.
Sensitivity Issues: If sensitivity decreases over time, check mass spectrometer calibration and source cleanliness. Clean ion source components and recalibrate the instrument according to manufacturer protocols. For HPLC systems, check for leaks or worn pump seals that might affect performance.
Inconsistent Internal Standard Response: Large variations in internal standard response between samples may indicate improper mixing, pipetting errors, or instability of the internal standard solution. Freshly prepare internal standard working solutions and ensure consistent sample preparation techniques.
The validated analytical methods for this compound quantification have been successfully applied to various aspects of drug development and clinical research. The HPLC-MS/MS method has been utilized in a phase I clinical study involving Chinese patients with advanced ALK-positive non-small cell lung cancer, providing critical pharmacokinetic data to establish dosing regimens and exposure-response relationships [3]. This application demonstrates the method's utility in supporting clinical development of this compound and its reliability for generating regulatory-quality data.
The UPLC-MS/MS method has been employed to assess in vitro metabolic stability of this compound and investigate structural alerts associated with metabolic lability through in silico toxicity predictions [2]. These studies have provided valuable insights into this compound's metabolic fate and potential for drug-drug interactions, informing clinical development strategies. Additionally, research has revealed that this compound is a substrate for P-glycoprotein, which may contribute to resistance mechanisms and limited brain penetration [1]. This understanding can guide the development of combination therapies or next-generation analogs to overcome transporter-mediated resistance. The robust performance of these analytical methods across diverse applications highlights their versatility and importance in advancing this compound through the drug development pipeline.
The detailed application notes and protocols presented in this document provide comprehensive guidance for the sample preparation and analysis of this compound using mass spectrometry-based techniques. The validated methods for both plasma and microsomal matrices demonstrate excellent sensitivity, accuracy, and precision across clinically relevant concentration ranges. The structured workflows, troubleshooting guidelines, and visualization tools offer practical support for researchers implementing these methods in various drug development contexts. As this compound continues to be evaluated in clinical trials and potentially incorporated into routine cancer therapy, these robust bioanalytical methods will play a crucial role in optimizing its therapeutic use through precise quantification in biological systems.
This compound is a novel, highly selective, third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor that has demonstrated promising clinical activity in patients with ALK-positive non-small cell lung cancer (NSCLC). With its recent approval by the National Medical Products Administration (NMPA) of China as a first-line treatment for ALK-positive locally advanced or metastatic NSCLC, understanding its pharmacokinetic profile and disposition characteristics becomes crucial for optimizing dosing regimens and managing drug-drug interactions in clinical practice. This compound represents a significant advancement in targeted therapy for NSCLC, particularly due to its enhanced potency compared to earlier generation ALK inhibitors and its ability to overcome common resistance mutations that limit the effectiveness of agents like crizotinib.
The development of comprehensive pharmacokinetic study protocols for this compound requires careful consideration of its unique physicochemical properties, metabolic pathways, and transporter interactions. These factors collectively influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, ultimately affecting its safety and efficacy in patients. This document provides detailed application notes and experimental protocols to guide researchers in designing robust pharmacokinetic studies for this compound, incorporating both preclinical and clinical methodologies to fully characterize its disposition in humans. The protocols outlined herein are based on current scientific literature and aim to standardize approaches for evaluating this compound's pharmacokinetic properties across different patient populations and clinical scenarios.
The pharmacokinetic profile of this compound has been characterized in both healthy volunteers and patients with ALK-positive NSCLC. Following oral administration, this compound demonstrates predictable absorption and a prolonged elimination half-life that supports once-daily dosing. A mass balance study in healthy male subjects following a single 200 mg/100 μCi oral dose of radiolabeled this compound revealed critical insights into its disposition characteristics, with the drug being well-tolerated and exhibiting favorable pharmacokinetic properties that contribute to its clinical efficacy [1].
Table 1: Fundamental Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value (Mean) | Conditions | Study Population |
|---|---|---|---|
| C~max~ | 185 ng/mL | Fasted state | Healthy subjects |
| AUC~(0-∞)~ | 3827 h·ng/mL | Single 200 mg dose | Healthy subjects |
| T~max~ | 3.25 hours | Oral administration | Healthy subjects |
| Terminal t~1/2~ | 18.3 hours (this compound) 27.2 hours (total radioactivity) | Plasma elimination | Healthy subjects | | Apparent Volume of Distribution | Not specified | | | | Systemic Clearance | Not specified | | | | Absolute Bioavailability | Not determined | | | | Recovery (Feces) | 91.00% of administered dose | Over 7 days collection | Healthy subjects | | Recovery (Urine) | 10.21% of administered dose | Over 7 days collection | Healthy subjects |
This compound is orally bioavailable with a median T~max~ of approximately 3.25 hours, indicating moderate absorption rate. The effect of food on this compound absorption has been evaluated in clinical studies, with recommendations to administer the drug in a consistent manner relative to meals to minimize variability in exposure. In a phase I/II clinical trial, patients were initially randomized to take this compound with or without food during cycle 1 to formally assess the food effect, after which they could choose their preferred administration method [2]. Distribution studies conducted in Sprague-Dawley rats treated orally with this compound at 50 mg/kg demonstrated that the drug effectively penetrates various tissues, with quantification of this compound concentration in both plasma and skin at multiple time points post-dose [2]. These distribution characteristics are particularly relevant for understanding both efficacy at the tumor site and toxicity profiles observed in clinical trials, such as the rash commonly associated with this compound treatment.
This compound demonstrates a significant drug interaction potential through its effects on key drug transporters and cytochrome P450 enzymes. Comprehensive in vitro studies have characterized this compound as a potent inhibitor of several clinically important efflux transporters and metabolic enzymes, which can perpetrate pharmacokinetic drug-drug interactions (DDIs) and modulate multidrug resistance (MDR) when combined with other therapeutic agents [3].
Table 2: this compound Inhibition Potential Against Transporters and Enzymes
| Target | Inhibition IC~50~ | Clinical Significance | Substrate Drugs Affected |
|---|
| ABCB1 (P-gp) | 3.69 μM (Hoechst 33342) 4.75 μM (daunorubicin) | Potent inhibition | Daunorubicin, docetaxel, other ABCB1 substrates | | ABCG2 (BCRP) | 9.13 μM (Hoechst 33342) 28.3 μM (mitoxantrone) | Potent inhibition | Mitoxantrone, topotecan, methotrexate | | ABCC1 (MRP1) | >50 μM | Negligible inhibition | | | CYP3A4 | 1.12 μM (recombinant) 23.5 μM (cellular) | Strong inhibition | Docetaxel, midazolam, CYP3A4 substrates | | CYP2C9 | 4.93 μM | Strong inhibition | Warfarin, phenytoin, NSAIDs | | CYP2C19 | 14.6 μM | Moderate inhibition | Proton pump inhibitors, clopidogrel | | CYP3A5 | 19.1 μM | Moderate inhibition | | | CYP2C8 | 20.6 μM | Moderate inhibition | Repaglinide, paclitaxel |
The transporter inhibition profile of this compound has important clinical implications for combination therapy. Accumulation studies in MDCKII cell lines demonstrated that this compound significantly increases the intracellular concentration of substrate drugs for both ABCB1 and ABCG2 transporters, potentially overcoming transporter-mediated resistance in cancer cells [3]. Specifically, this compound synergistically potentiated the antiproliferative effects of daunorubicin (ABCB1 substrate), mitoxantrone (ABCG2 substrate), and docetaxel (CYP3A4 substrate) in corresponding overexpressing cellular models. However, this compound itself was identified as a substrate of ABCB1 in MDCKII monolayer transport assays, suggesting that co-administration with potent ABCB1 inhibitors may alter this compound's absorption and tissue distribution [3]. These findings indicate that this compound may perpetrate clinically relevant pharmacokinetic DDIs and modulate ABCB1-, ABCG2-, and CYP3A4-mediated MDR, providing a rationale for strategic combination therapies while also warranting caution regarding potential interactions with concomitant medications.
The recommended phase II dose (RP2D) for this compound was established as 225 mg once daily based on a first-in-human phase I/II clinical trial in patients with advanced solid tumors, primarily ALK-positive NSCLC. This dose was selected based on the frequency of rash observed at the 250 mg dose level without corresponding improvement in antitumor activity, though the maximum tolerated dose was not formally reached [2]. The dose escalation phase of the study employed an accelerated titration scheme starting at 25 mg once daily, with doubling until drug-related Grade ≥2 adverse events occurred, after which a standard 3+3 design was implemented.
Table 3: Clinical Dosing Recommendations and Therapeutic Outcomes
| Patient Population | Recommended Dose | Response Rate | Median PFS | Key Considerations |
|---|---|---|---|---|
| ALK TKI-naïve | 225 mg once daily | 80% | 26.2 months | First-line setting |
| Prior crizotinib only | 225 mg once daily | 69% | 9.0 months | Post-crizotinib setting |
| All ALK-positive patients (≥200 mg) | 200-225 mg once daily | 60% | 9.2 months | Mixed population |
| Patients with CNS metastases | 225 mg once daily | Intracranial RR: 64% | Not specified | Blood-brain barrier penetration |
| Dose modification for toxicity | Reduce to 125 mg once daily | Maintains efficacy | Not specified | For management of adverse events |
This compound has demonstrated meaningful clinical activity across various patient subgroups, including those with central nervous system (CNS) metastases, which represents a common site of progression in ALK-positive NSCLC. The intracranial response rate of 64% highlights this compound's ability to achieve therapeutic concentrations in the brain, addressing a significant limitation of earlier ALK inhibitors [2]. For patients who develop severe adverse events, particularly rash which represents the most common treatment-related toxicity occurring in 56% of patients, dose reduction to 125 mg once daily has been successfully implemented without apparent compromise to efficacy [4] [2]. Other common treatment-related toxicities include nausea (36%), pruritus (28%), vomiting (26%), and fatigue (22%), with 23% of patients experiencing Grade 3-4 treatment-related adverse events [2]. The management of these toxicities, particularly through dose interruption followed by dose reduction, allows for prolonged treatment duration while maintaining quality of life.
The mass balance study aims to characterize the absorption, metabolism, and excretion of this compound in humans using radiolabeled [¹⁴C]this compound. This study follows an open-label, single-dose design conducted in healthy male subjects under fasted conditions. Each participant receives a single oral dose of 200 mg this compound containing approximately 100 μCi of radiolabeled compound administered as an oral suspension to ensure accurate dosing and complete absorption assessment. The study typically enrolls 6 healthy subjects to obtain comprehensive excretion data and metabolite profiling [1].
Biological sample collection is conducted at predetermined intervals to fully characterize the pharmacokinetic profile and excretion pathways of this compound:
All samples are stored at -20°C or lower until analysis to ensure sample stability and integrity of the analytes [1].
The radioactivity concentration in blood, plasma, urine, and feces is determined by liquid scintillation counting (LSC). Plasma concentrations of this compound are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with validated methods meeting standard acceptance criteria for selectivity, sensitivity, accuracy, and precision. For metabolite profiling and characterization, pooled plasma, urine, and feces samples are subjected to high-performance liquid chromatography (HPLC) with radiometric detection, and metabolite structures are elucidated using LC-MS/MS techniques [1].
Accumulation assays are performed using MDCKII cell lines transduced with human ABC transporters to evaluate this compound's inhibition potential against key drug efflux transporters:
The inhibitory effects of this compound on major CYP isoforms are assessed using recombinant enzymes:
Molecular docking simulations are performed to characterize the molecular basis of interactions between this compound and key targets:
The absorption, distribution, metabolism, and excretion (ADME) pathway of this compound can be effectively visualized using a structured flowchart that highlights key processes and quantitative recovery data. The following Graphviz diagram provides a comprehensive overview of this compound's disposition in humans, incorporating critical parameters from mass balance studies:
Diagram 1: ADME Pathway of this compound in Humans. This visualization summarizes the complete disposition pathway of this compound following oral administration, incorporating key pharmacokinetic parameters and quantitative excretion data derived from mass balance studies [1].
This compound's potential for drug-drug interactions and multidrug resistance modulation involves complex relationships with transporters, enzymes, and concomitant medications. The following Graphviz diagram illustrates these interaction networks:
Diagram 2: this compound Drug Interaction Network. This diagram illustrates the complex interactions between this compound and key drug transporters and metabolic enzymes, highlighting its potential to perpetrate drug-drug interactions and modulate multidrug resistance when combined with specific therapeutic agents [3].
This compound demonstrates a favorable pharmacokinetic profile characterized by predictable absorption, extensive tissue distribution, and a prolonged elimination half-life that supports once-daily dosing. The mass balance studies reveal that this compound is primarily eliminated via fecal excretion (91.00%), with renal excretion playing a minor role (10.21%), indicating that dose adjustment may not be necessary in patients with renal impairment. The metabolic profile shows that unchanged this compound and its metabolite M465 are the major circulating components, each accounting for 27.45% of the plasma total radioactivity, while other circulating metabolites are minor contributors [1].
The drug interaction potential of this compound necessitates careful consideration when prescribing concomitant medications. As a potent inhibitor of ABCB1, ABCG2, CYP3A4, and CYP2C9, this compound may increase systemic exposure to drugs that are substrates of these transporters and enzymes, potentially requiring dose adjustments or enhanced therapeutic drug monitoring [3]. Conversely, as an ABCB1 substrate itself, this compound's absorption and distribution may be affected by co-administration with potent ABCB1 inhibitors or inducers. These comprehensive pharmacokinetic characteristics provide the foundation for optimal dosing strategies and individualized therapy with this compound in patients with ALK-positive NSCLC, particularly in the context of combination regimens and special populations.
The following table summarizes the frequency and common types of skin toxicities associated with Ensartinib based on clinical data [1] [2]:
| Reaction Type | Reported Incidence | Common Manifestations |
|---|---|---|
| Rash | Up to 72% | Acneiform dermatitis, maculopapular rash, erythematous rash, pruritic rash, exfoliative rash [2]. |
| Pruritus | Up to 32% | Itching of skin, ears, eyelids, and lips; generalized pruritus [2]. |
| Other Dermatologic Effects | Up to 11% | Dry skin (xerosis) and alopecia are also reported [2]. |
The skin toxicity, often called papulopustular or acneiform rash, is a class-effect toxicity linked to EGFR inhibition rather than a reaction unique to this compound [3] [4]. The diagram below illustrates the core signaling pathway involved.
Diagram Title: Proposed Mechanism of EGFR Inhibitor-Induced Skin Toxicity
This mechanism is supported by several key experimental observations [3] [4]:
For researchers designing preclinical and clinical studies, understanding management strategies is crucial.
| Strategy | Protocol / Intervention | Notes for Clinical Trial Design |
|---|---|---|
| Dose Modification | Protocol-defined withholding, dose reduction, or discontinuation based on severity [5] [1]. | Establish clear guidelines in the study protocol for different toxicity grades (e.g., CTCAE). |
| Prophylactic Care | Skin Care: Use mild soaps, moisturizers, and avoid sun exposure [1]. | Consider providing standardized skincare kits to trial participants. |
| Medication: Prophylactic use of minocycline or doxycycline upon treatment initiation shows efficacy for EGFR-TKI rash [3]. | ||
| Reactive Treatment | Topical: Use topical steroids (e.g., hydrocortisone) for mild rash [1]. | Document concomitant medications to assess confounding effects on efficacy and safety data. |
| Systemic: Use oral antihistamines for pruritus and systemic steroids for moderate-severe reactions [1]. |
Q1: Is the onset and severity of rash correlated with this compound's antitumor efficacy? While a well-established correlation exists for EGFR-TKIs, where rash severity can predict treatment response [3] [6], this relationship is less defined for ALK inhibitors like this compound. The rash itself is likely a pharmacodynamic marker of systemic target inhibition [5].
Q2: What genetic factors might influence susceptibility to TKI-induced rash? Research primarily on EGFR-TKIs identifies several potential factors [3]:
Here are answers to some core questions that researchers frequently encounter.
Q1: What are the primary molecular mechanisms of resistance to Ensartinib? Resistance to this compound can be broadly categorized into two types [1]:
Q2: Are there any predictive biomarkers for the development of resistance? Yes. The presence of TP53 co-mutations has been strongly linked to a higher risk of resistance and poorer outcomes. Studies using circulating tumor DNA (ctDNA) analysis have found that patients with baseline TP53 mutations have a significantly shorter median progression-free survival (PFS) on this compound (4.2 months) compared to those without (11.7 months). These patients also exhibit a higher mutation load and develop more mutations at progression [3] [1].
Q3: How can I monitor for the emergence of resistance in a clinical or research setting? Dynamic circulating tumor DNA (ctDNA) analysis is a powerful, non-invasive tool for monitoring response and resistance [1] [4]. The recommended protocol involves collecting blood samples at key timepoints:
Q4: A patient developed an ALK I1171N mutation after Alectinib treatment. Is this compound a viable option? Preclinical data and a clinical case report suggest that This compound can be effective against the ALK I1171N mutation [5]. In a reported case, a patient with this specific mutation, which confers resistance to Alectinib, showed a significant reduction in liver metastases and clinical improvement after switching to this compound, achieving a progression-free survival of several months [5].
Q5: Can this compound itself be used to overcome resistance to other ALK inhibitors? Yes, this compound's profile makes it a candidate for overcoming certain types of resistance. For instance, it has shown activity in cases where resistance to prior ALK TKIs is driven by MET amplification [2]. One case report documented a patient achieving 23 months of progression-free survival with this compound after developing MET amplification following resistance to multiple earlier lines of ALK inhibitors [2].
The following table summarizes the key resistance mechanisms and associated clinical data identified from recent studies.
| Resistance Mechanism | Specific Alterations / Pathways | Clinical / Preclinical Evidence | Potential Experimental Strategy |
|---|---|---|---|
| ALK-Dependent (On-target) | Secondary ALK mutations: G1269A, G1202R, E1210K [1] | Increased frequency and abundance in ctDNA at progression [1]. | Use next-generation ALK inhibitors (e.g., Zotizalkib, Neladalkib) effective against these mutations [6]. |
| ALK-Independent (Off-target) | MET amplification; Other bypass pathways (EGFR, SRC) [2] [1] | Case report: 23-month PFS with this compound post-crizotinib resistance with MET amp [2]. | Combination therapy: ALK inhibitor + targeted agent (e.g., MET inhibitor) [2]. |
| Genetic Co-factors | Co-mutation of TP53 [3] [1] | Shorter mPFS (4.2 mo vs 11.7 mo); higher mutation load and more mutations at PD [1]. | Incorporate TP53 status in baseline assessment; more frequent ctDNA monitoring. |
| Other Factors | EML4-ALK Variant 3 (E6:A20) fusion subtype [3] | Associated with worse prognosis and shorter time to treatment discontinuation [3]. | Stratify patients by ALK fusion variant in clinical trials. |
Here are detailed methodologies for key experiments cited in the literature.
This non-invasive method is ideal for serial monitoring of tumor evolution and resistance in patients [1].
This preclinical method helps anticipate which resistance mutations might emerge against a drug before they are observed in the clinic [6].
To help visualize the process of resistance development and the recommended monitoring strategy, the following diagrams outline the key pathways and workflows.
Diagram 1: Key Pathways in this compound Resistance. This map illustrates how both ALK-dependent and independent mechanisms can reactivate tumor proliferation signals, and how genetic co-factors accelerate these resistance pathways.
Diagram 2: Proposed Workflow for Monitoring and Addressing Resistance. This chart outlines a systematic approach for using ctDNA analysis to identify the specific mechanism of resistance at progression, guiding the choice of subsequent therapy.
For a technical support center, the core message for researchers is that overcoming this compound resistance requires a proactive and precise strategy.
The standard dosage of ensartinib is 225 mg orally once daily [1] [2] [3]. The following table summarizes the recommended dose modifications for specific adverse reactions (AR). Stepwise dose reductions should follow this sequence: first to 200 mg daily, then to 150 mg daily. Treatment should be permanently discontinued if 150 mg is not tolerated [1] [4] [2].
| Adverse Reaction | Severity Grade | Recommended Dosage Modification |
|---|---|---|
| Interstitial Lung Disease (ILD)/Pneumonitis | Any Grade | Permanently discontinue this compound [1] [2]. |
| Dermatologic Adverse Reactions | Grade 2 | Administer topical corticosteroids. If no improvement in ≤7 days, start oral corticosteroids. If still no improvement, hold this compound until recovery to Grade ≤1 and resume at a reduced dose [1] [4]. |
| Grade 3 | Hold this compound and administer corticosteroids. Resume at a reduced dose upon recovery to Grade ≤1 [1] [4]. | |
| Grade 4 | Permanently discontinue. Administer systemic corticosteroids and consider antibiotics [1] [4]. | |
| Hepatotoxicity | Grade 3 or 4 (ALT/AST >5x ULN with TB ≤2x ULN) | Hold until recovery to Grade ≤1 (or baseline), then resume at a reduced dose [1] [2]. |
| Grade 2-4 (ALT/AST >3x ULN with TB >2x ULN) | Permanently discontinue [1] [2]. | |
| Bradycardia | Symptomatic | Hold until recovery to asymptomatic bradycardia or resting HR ≥60 bpm. Review concomitant medications. Resume at same or reduced dose based on contributing factors [1] [4]. |
| Life-threatening | Permanently discontinue if no contributing medication is identified. If contributing medication is adjusted, resume at a reduced dose upon recovery [1] [4]. | |
| Hyperglycemia | Grade 3 (>250 mg/dL) despite therapy, or Grade 4 | Hold until adequately controlled, then resume at a reduced dose. Permanently discontinue if adequate control cannot be achieved [1] [2]. |
| Visual Disturbance | Grade 2 or 3 | Hold until recovery to Grade 1 or baseline, then consider resuming at a reduced dose [1] [4]. |
| Grade 4 | Permanently discontinue [1] [4]. | |
| Increased Creatine Phosphokinase (CPK) | >5x ULN | Hold until recovery to ≤2.5x ULN or baseline, then resume at the same dose [1] [2]. |
| >10x ULN or second occurrence of >5x ULN | Hold until recovery, then resume at a reduced dose [1] [2]. | |
| Hyperuricemia | Symptomatic or Grade 4 | Initiate urate-lowering medication. Hold this compound until improvement, then resume at the same or a reduced dose [1]. |
| Other Adverse Reactions | Grade 3 or 4 | Hold until recovery to Grade 1 or baseline, then resume at a reduced dose [1] [2]. |
| Recurrent Grade 4 | Permanently discontinue [1] [2]. |
For robust clinical trial design and patient safety, establishing baseline values and consistent monitoring is essential.
Pretreatment Screening [1] [4] [2]:
Monitoring During Treatment [1] [4] [2]:
The following data from clinical studies can inform your research and provide context for the management guidelines.
Table 1: Incidence of Common Adverse Reactions with this compound [1]
| Adverse Reaction | Incidence (All Grades) | Incidence (Grade 3-4) |
|---|---|---|
| Any Rash | 72% - 87.5% [1] [5] | 11.2% - 14.6% [1] [5] |
| Increased ALT | 48.3% - 60.4% [1] [5] | 4.2% - 12.5% [1] [5] |
| Increased AST | 37.8% - 60.4% [1] [5] | 1.8% - 4.2% [1] [5] |
| Pruritus | 26.6% - 45.8% [1] [5] | 2.1% - 2.4% [1] |
| Increased CPK | 43% | 2% |
| Nausea | 22.4% - 28% | 1.4% |
Key Clinical Trial Insights:
For your research protocols, the following workflow outlines a systematic approach to managing adverse events. You can use the DOT script below to generate a visual diagram.
When a patient experiences disease progression on Ensartinib, a systematic investigation is crucial. The following flowchart outlines the key clinical and molecular decision points.
Understanding the specific resistance mechanism is the cornerstone of selecting the next therapy. The table below summarizes potential mechanisms and corresponding clinical strategies.
| Resistance Mechanism | Description | Potential Subsequent Therapy Options |
|---|---|---|
| On-Target ALK Mutations [1] | Secondary mutations in the ALK kinase domain that reduce drug binding. | Lorlatinib (3rd-gen ALK TKI) has high potency against a broad spectrum of ALK resistance mutations [2]. |
| Off-Target Bypass Activation [3] | Activation of alternative signaling pathways (e.g., MET, EGFR, KRAS) that bypass ALK inhibition. | Combination therapy (e.g., this compound + a MET inhibitor for MET amplification) or switch to a different class of therapy (chemotherapy/immunotherapy). | | Pharmacokinetic Failure [1] | Inadequate drug exposure, particularly in sanctuary sites like the central nervous system (CNS). | Dose optimization (if tolerated) or switch to a TKI with superior CNS penetration (e.g., Lorlatinib) [2]. | | Histologic Transformation | Transformation to a different cell type (e.g., small cell lung cancer). | Chemotherapy regimens tailored to the new histology. |
To implement the strategies above, precise laboratory methods are required to identify resistance mechanisms.
This is the foundational protocol for detecting on-target and off-target resistance.
This quantitative assay can be used early in therapy to predict long-term response and the likelihood of resistance.
Can this compound be used against non-ALK targets? Yes. Emerging evidence classifies this compound as a type Ia MET inhibitor [3]. Clinical trials have shown activity in METex14-positive NSCLC after progression on chemotherapy or immunotherapy, with an objective response rate (ORR) of 53.3% and a manageable safety profile distinct from type Ib MET inhibitors [3].
Are there novel ALK fusions beyond EML4-ALK that respond to this compound? Yes. Case reports demonstrate efficacy in rare fusions across different cancers. One report described a CEP44-ALK fusion in a metastatic neuroendocrine tumor, where the patient achieved an 18-month partial response on this compound [2]. Another case showed a SMARCA4-deficient NSCLC with a concurrent EML4-ALK fusion responding significantly to first-line this compound [4]. This highlights the importance of comprehensive NGS testing to uncover rare, actionable fusions.
What are the key safety considerations when managing dose modifications? The most common adverse events (AEs) leading to dose interruption or reduction include rash (72%), pruritus (32%), and transaminase elevations (ALT 59%, AST 58%) [1] [5] [6]. The recommended dose reduction levels are from 225 mg to 200 mg, and then to 150 mg daily [6] [7]. Proactive monitoring and early management of AEs are essential for maintaining patients on therapy.
The tables below summarize the key proteins involved in ensartinib's drug interaction profile, its role regarding these proteins, and the clinical implications for your experiments.
| Protein/Enzyme | This compound's Role | Clinical/Research Implication |
|---|---|---|
| CYP3A4 | Time-dependent Inhibitor & Substrate [1] | Significantly increases exposure of co-administered CYP3A4 substrates [2]. Its own exposure is affected by strong CYP3A4 inhibitors/inducers. |
| CYP2C9 | Inhibitor [3] | Potential increase in exposure of drugs metabolized by CYP2C9 (e.g., warfarin, phenytoin). |
| P-glycoprotein (P-gp/ABCB1) | Substrate & Inhibitor [4] [3] | May reduce this compound's intracellular accumulation in P-gp overexpressing cells, leading to resistance. Can inhibit P-gp, increasing accumulation of other P-gp substrates. |
| ABCG2 (BCRP) | Inhibitor [3] | Can inhibit ABCG2, increasing accumulation of other ABCG2 substrates. It is not a substrate for ABCG2 [4]. |
The following diagram illustrates the primary pharmacokinetic pathways and potential sites for drug interactions involving this compound.
This compound's role as a strong time-dependent inhibitor of CYP3A4 is a major DDI risk. The table below shows the predicted changes in exposure (AUC and C~max~) for sensitive CYP3A4 substrates when co-administered with this compound, based on Physiologically Based Pharmacokinetic (PBPK) modeling [2].
| CYP3A4 Substrate | AUC Change (Fold) | C~max~ Change (Fold) |
|---|---|---|
| Simvastatin | 29.3-fold increase | 11.6-fold increase |
| Midazolam | 5.07-fold increase | 2.89-fold increase |
Here are detailed methodologies for key experiments to assess this compound's interaction potential, based on the cited literature.
This protocol determines if this compound's inhibition of CYP3A4 is time-dependent, indicating irreversible or quasi-irreversible enzyme binding [2].
This assay assesses if this compound is a substrate for the P-gp efflux transporter [4].
Q1: Our in vivo data shows unexpected toxicity when this compound is co-administered with a known CYP3A4 substrate. What is the mechanism? The mechanism is likely the strong time-dependent inhibition of CYP3A4 by this compound [1]. This can lead to a dramatic reduction in the clearance of the co-administered drug, resulting in a significant increase in its systemic exposure and subsequent toxicity. The PBPK model predicted up to a 29-fold increase in AUC for sensitive substrates like simvastatin [2].
Q2: We are observing reduced efficacy of this compound in our resistant cell line model. Could drug transporters be involved? Yes. Research confirms that this compound is a substrate for P-glycoprotein (P-gp) [4]. Overexpression of P-gp in cancer cells actively effluxes this compound, reducing its intracellular concentration and cytotoxic activity. This resistance can be reversed by co-incubation with a P-gp inhibitor like tariquidar [4].
Q3: For our DDI studies, which CYP enzymes should we prioritize for screening against this compound? Prioritize CYP3A4 due to the strong time-dependent inhibition and the fact that it is the primary enzyme responsible for this compound's own metabolism [5] [1]. Additionally, include CYP2C9 as this compound also shows strong inhibitory potential against this enzyme [3].
Q4: Is there a recommended in silico tool to predict the clinical relevance of DDIs with this compound? Yes. The search results demonstrate the successful application of a Physiologically Based Pharmacokinetic (PBPK) model to predict the DDI magnitude between this compound and various CYP3A substrates [1] [2]. This approach is recognized by regulatory agencies and can be used to simulate various untested clinical scenarios.
For any troubleshooting, it's crucial to first understand the established parameters of the analytical methods. The following table summarizes key details from recent studies.
| Method Aspect | Reported Specifications | Method & Context |
|---|---|---|
| Core Technology | UPLC-MS/MS / HPLC-MS/MS | Quantification in human plasma and HLMs [1] [2] [3] |
| Chromatography | Column: Reversed-phase (e.g., C18, phenyl-hexyl) Mobile Phase: Isocratic or gradient elution | Separation of ensartinib from matrix [1] [2] | | Detection (MS/MS) | Ion Transition: m/z 561.3 → 257.1 Ion Mode: Electrospray ionization (positive) | Specific and sensitive detection [2] [3] | | Linear Range | 1 - 3000 ng/mL (in HLMs); 0.5 - 500 ng/mL (in human plasma) | Covers expected concentrations in pharmacokinetic studies [1] [2] | | Reported LLOQ | 50 ng/mL (in a multi-analyte panel) | A higher LLOQ was set for robustness in a complex assay [3] |
Here are specific problems you might encounter during analysis, along with potential causes and solutions.
| Problem Phenomenon | Potential Root Cause | Suggested Troubleshooting Action |
|---|
| Retention Time Shifting | 1. Mobile phase pH or buffer concentration drift 2. Column temperature fluctuations 3. Column degradation | 1. Prepare fresh mobile phase consistently. Monitor pH. 2. Ensure column thermostat is functioning. 3. Check column performance with standard test mixture [4]. | | Retention Time Decreasing | 1. Loss of stationary phase (bonded phase) 2. Sample solvent stronger than mobile phase ("volume overload") | 1. Avoid using mobile phase with pH <2 for silica-based columns. Use a guard column. 2. Ensure sample solvent strength does not exceed mobile phase; dilute sample with mobile phase or a weaker solvent [4]. | | Signal Drift or Loss | 1. Source contamination in mass spectrometer 2. Deterioration of MS/MS calibration | 1. Clean ion source and sample introduction system regularly. 2. Re-calibrate and perform mass calibration on the instrument as per manufacturer's schedule. | | High Background Noise | 1. Contaminated solvents or reagents 2. Carryover from previous injections | 1. Use high-purity UPLC/MS-grade solvents and additives. 2. Increase wash volume in autosampler cycle; implement a needle wash step. | | Poor Recovery | 1. Inefficient protein precipitation or liquid extraction 2. Compound adsorption to labware | 1. Optimize extraction solvent type and volume; ensure adequate mixing and centrifugation. 2. Use low-adsorption tubes/plates; consider adding a stabilizing agent. |
Any method, whether newly developed or transferred, must meet validation standards. The table below outlines key parameters as per USP 〈1225〉 [5].
| Validation Parameter | Definition & Purpose | Typical Acceptance Criteria (Example) |
|---|---|---|
| Accuracy | Closeness of test results to the true value. | Recovery within ±15% of the known value [5]. |
| Precision | Degree of agreement among repeated measurements. | RSD (Relative Standard Deviation) ≤15% for bioanalytical methods [5]. |
| Specificity | Ability to measure analyte unequivocally in the presence of potential interferences (like matrix). | No significant interference from blank plasma at the retention time of this compound [2] [5]. |
| Linearity & Range | The ability to obtain test results proportional to analyte concentration, across the intended range. | Correlation coefficient (r) >0.99, and residuals within ±15% [1] [5]. |
| Stability | Chemical stability of the analyte in solution and matrix under various storage/handling conditions. | Stability samples should be within ±15% of the nominal concentration [3]. |
The workflow for developing and qualifying a method involves several key stages, from preparation to execution and final reporting:
Method Transfer and Qualification Workflow
Q1: What is the typical LLOQ for this compound in human plasma, and what if I can't achieve it? The LLOQ can vary based on the instrument and method. While one study achieved 0.5 ng/mL [2], another multi-analyte method set it at 50 ng/mL for robustness [3]. If you are struggling with a low LLOQ, check your sample preparation efficiency, ensure your mass spectrometer is optimally tuned, and verify that your final extract is in a compatible solvent. You may need to accept a higher, yet clinically relevant, LLOQ for your specific application.
Q2: My method is for TDM. What is a therapeutically relevant concentration range? One developed LC-MS/MS assay had a range of 50 - 50,000 ng/mL, selected to cover trough levels (Ctrough) expected at standard doses [3]. You should design your calibration curve to encompass the expected plasma concentrations in your patient population, based on published pharmacokinetic studies.
Q3: Are there any known structural liabilities of this compound that could affect analysis? Yes. Recent research using in silico tools suggests that the dichlorophenyl moiety and the piperazine ring in this compound's structure may be associated with metabolic lability [1] [6]. While this directly impacts drug design, analysts should be aware that these sites could potentially lead to the formation of degradation products or metabolites that might interfere with the analysis of the parent drug.
| Aspect | Description |
|---|---|
| Definition | The direct or indirect alteration/interference in analytical response caused by unintended analytes or other substances in the sample [1]. |
| Primary Cause | Co-elution of compounds (e.g., phospholipids, salts, metabolites) with the target analyte, interfering with the ionization process in the mass spectrometer [2] [3] [4]. |
| Consequences | Signal suppression or enhancement, leading to erroneous concentration data, reduced method sensitivity, and poor accuracy and precision [3] [4]. |
Here are the established methods for evaluating matrix effect in your bioanalytical assays.
| Assessment Method | Principle & Procedure | Key Advantages | Key Limitations |
|---|---|---|---|
| Post-Column Infusion [3] | A constant flow of analyte is infused into the LC eluent while a blank matrix extract is injected. Signal dips/enhancements indicate ionization interference. | Qualitative; identifies "hot" zones of suppression/enhancement in the chromatogram. | Does not provide quantitative data; requires additional hardware [2] [3]. |
| Post-Extraction Spiking [3] | Compares the LC-MS response of an analyte spiked into a blank matrix extract to its response in a neat solution. Calculates the Matrix Factor (MF). | Quantitative "gold standard"; calculates MF (MF < 1 = suppression; MF > 1 = enhancement) [3]. | Requires a blank matrix, which may not be available for endogenous analytes [2]. |
| Pre-Extraction Spiking (QC Evaluation) [3] | Evaluates the accuracy and precision of QC samples spiked into different lots of matrix before sample pre-treatment. | Confirms method robustness; aligns with regulatory guidance (e.g., ICH M10) [3]. | Does not quantify the scale of matrix effect, only shows its impact on accuracy [3]. |
You can address matrix effects through sample preparation, chromatography optimization, and calibration strategies.
The goal is to remove interfering components from the sample before analysis [4].
| Technique | Mechanism | Considerations for Ensartinib |
|---|---|---|
| Solid Phase Extraction (SPE) | Selective retention of analyte or impurities on a sorbent [5]. | Use polymeric sorbents (e.g., Strata-X) for enhanced phospholipid removal [4]. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte and interferences between immiscible solvents [5]. | Can be more effective than SPE for removing matrix compounds similar to the analyte [5]. |
| Protein Precipitation (PPT) | Precipitates and removes proteins using organic solvents. | Least effective for matrix removal; often leaves phospholipids [3] [4]. Use only with a highly effective IS. |
| QuEChERS | Dispersive SPE for quick cleanup [6]. | Useful for complex matrices; may require method optimization for biofluids. |
Q1: What is the single most important step I can take to compensate for matrix effects in a validated this compound method? A1: Using a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound is considered the gold standard. It corrects for variability in both sample preparation and ionization efficiency [2] [3].
Q2: My method is sensitive to matrix effects even after protein precipitation. What should I do? A2: Protein precipitation is a minimal cleanup that leaves many phospholipids. Implement a more selective cleanup technique like SPE or LLE and monitor phospholipid removal [4]. Also, verify that your chromatographic method separates this compound from the remaining matrix components [5].
Q3: How do I monitor for matrix effects in routine sample analysis after method validation? A3: Closely monitor the Internal Standard response in all study samples. Abnormal IS responses (e.g., significant suppression compared to calibration standards) in specific samples can indicate subject-specific matrix effects. Re-analysis with dilution can help confirm and overcome this [3].
The table below summarizes two established sample preparation protocols for extracting Ensartinib from biological matrices.
| Parameter | Method A: Human Plasma Protocol [1] | Method B: HLMs & Multi-Analyte Protocol [2] [3] |
|---|---|---|
| Sample Matrix | Human plasma | Human Liver Microsomes (HLMs) / Human plasma |
| Extraction Technique | Liquid-Liquid Extraction (LLE) | Protein Precipitation (implied) / Liquid Extraction |
| Extraction Solvent | Not specified in abstract | Not specified |
| Internal Standard | X-396-d4 (deuterated this compound) [1] | Encorafenib (for HLMs) [2]; Various SIL IS for multi-analyte [3] |
| Chromatography Column | Phenomenex Luna phenyl-hexyl (50 × 2.0 mm, 5 μm) [1] | Reversed-phase (Eclipse Plus C18) [2] |
| Mobile Phase | Not specified in abstract | Isocratic system [2] |
| MS/MS Transition | m/z 561.3 → 257.1 [1] | Not specified in detail |
| Linear Range | 0.5 - 500 ng/mL [1] | 1 - 3000 ng/mL (in HLMs) [2]; 50 - 50,000 ng/mL (in plasma for TDM) [3] |
| Reported Recovery | "Satisfactory" [1] | Method met validation criteria [2] [3] |
Here are common issues and solutions to optimize your this compound extraction recovery:
Problem: Inefficient Protein Disruption
Problem: Adsorptive Losses
Problem: Inappropriate Internal Standard
Problem: Co-precipitation of Analyte
The following diagram illustrates the core decision-making pathway for developing and troubleshooting an this compound extraction method.
For a more comprehensive view, the diagram below outlines the full analytical workflow from sample receipt to data analysis, highlighting key validation points.
The following table summarizes key performance data from recent, validated methods for quantifying Ensartinib. The UPLC-MS/MS method demonstrates a superior lower limit of quantification, making it highly suitable for high-sensitivity applications [1].
| Method | Matrix | Linear Range | Lower Limit of Quantification (LLOQ) | Key Instrumentation | Ref. |
|---|---|---|---|---|---|
| UPLC-MS/MS | Human Liver Microsomes | 1 - 3,000 ng/mL | 1 ng/mL | UPLC system with Eclipse Plus C18 column; MS/MS detection | [1] |
| HPLC-MS/MS | Human Plasma | 0.5 - 500 ng/mL | 0.5 ng/mL | HPLC with Luna phenyl-hexyl column; MS/MS detection | [2] |
Here are the detailed methodologies for the two main types of sensitive assays reported in the literature.
This method was developed specifically for metabolic stability studies and is validated as per US-FDA standards [1].
The workflow for this method, from sample to result, can be visualized as follows:
This method is applied to pharmacokinetic studies in patients and also demonstrates high sensitivity [2].
Based on the methodologies, here are key strategies to enhance the sensitivity of your this compound assays:
The logical relationship between these strategies and the goal of enhancing sensitivity is shown below:
Q1: What is the most critical parameter for achieving high sensitivity in this compound bioanalysis? A1: While all components are important, the use of MS/MS detection in MRM mode is the most critical for achieving high sensitivity and selectivity, as it significantly reduces background noise by monitoring specific precursor-to-product ion transitions [1] [2].
Q2: My method suffers from significant matrix effects. How can I mitigate this? A2: The validated HPLC-MS/MS method successfully addressed this by using a stable isotope-labeled internal standard (X-396-d4). Since the IS experiences nearly identical matrix effects as the analyte, it effectively compensates for suppression or enhancement, ensuring accurate quantification [2].
Q3: Are there any structural insights for further improving this compound's metabolic stability? A3: Yes, an in silico study suggested that minor structural modifications to the dichlorophenyl moiety or the piperazine ring could potentially enhance the metabolic stability and safety profile of this compound, which is a consideration for future drug design rather than analytical method development [1].
The table below summarizes the frequency and severity of common adverse events (AEs) associated with this compound, based on pooled clinical trial data. "All Grades" incidence is provided for a comprehensive overview.
| Adverse Event | All Grades Incidence (%) | Grade 3 or 4 Incidence (%) |
|---|---|---|
| Rash [1] [2] | 72% | 12% |
| Increased ALT [1] [2] | 59% - 73% | 5% |
| Increased AST [1] [2] | 58% - 64% | 1.8% - 2% |
| Increased Alkaline Phosphatase [1] [2] | 51% - 64% | 2.2% |
| Lymphocytes decreased [1] [2] | 57% | 7% |
| Pruritus (Itching) [1] [2] | 32% | 2.4% |
| Musculoskeletal Pain [1] [2] | 36% | 1.4% |
| Constipation [1] [2] | 31% | Not Specified |
| Cough [1] [2] | 31% | Not Specified |
| Nausea [1] [2] | 28% | 1.4% |
| Edema [1] [2] | 27% | 2.1% |
| Fatigue [1] [2] | 21% | Not Specified |
| Vomiting [1] [2] | 16% | Not Specified |
For serious adverse reactions, the following dose modifications are recommended. The standard dosage reduction steps are: First reduction: 200 mg once daily; Second reduction: 150 mg once daily. Permanently discontinue if 150 mg is not tolerated [3] [2].
| Adverse Reaction | Recommended Management & Dosage Modification |
|---|---|
| Interstitial Lung Disease (ILD)/Pneumonitis [3] [2] | Permanently discontinue this compound for any grade of confirmed ILD/pneumonitis. |
| Hepatotoxicity [3] [2] | Withhold until recovery to Grade ≤1 (≤3x ULN). Resume at reduced dose for Grade 3-4 ALT/AST elevation (>5x ULN) with bilirubin ≤2x ULN. Permanently discontinue for Grade 2-4 ALT/AST (>3x ULN) with concurrent bilirubin >2x ULN (in absence of cholestasis/hemolysis). | | Dermatologic Reactions (e.g., Rash, DRESS) [3] [2] | Grade 2-3: Topical/oral steroids; if no improvement, withhold and resume at reduced dose. Grade 4: Permanently discontinue and administer systemic corticosteroids. | | Bradycardia [3] [2] | Symptomatic: Withhold until recovery to asymptomatic bradycardia or HR ≥60 bpm. Resume at same or reduced dose after reviewing concomitant medications. Life-threatening: Permanently discontinue if no contributing medication is identified. | | Hyperglycemia [3] [2] | Grade 3 (>250 mg/dL) despite therapy or Grade 4: Withhold until controlled, then resume at reduced dose. Permanently discontinue if unable to achieve control with medical management. | | Increased Creatine Phosphokinase (CPK) [3] [2] | CPK >5x ULN: Withhold until recovery to ≤2.5x ULN, then resume at same dose. CPK >10x ULN or recurrence: Withhold until recovery, then resume at a reduced dose. |
For researchers designing studies around this compound's safety profile, the following experimental data and methodologies are critical.
Mechanism of Action & Multi-Kinase Inhibition: this compound is a small-molecule tyrosine kinase inhibitor (TKI) primarily targeting anaplastic lymphoma kinase (ALK). Preclinical studies confirm it is a multi-target inhibitor of ALK, MET, ROS1, and AXL. The IC₅₀ value for MET inhibition is 1.8 nmol/L, which is more potent than crizotinib (IC₅₀ of 4 nmol/L). This multi-target profile is relevant for investigating both efficacy in overcoming resistance (e.g., MET amplification) and off-target toxicities [4] [5].
Key Clinical Trial Designs & Efficacy Endpoints: The approval and understanding of this compound's safety profile are grounded in specific clinical trials.
Hepatotoxicity Laboratory Monitoring Protocol: As hepatotoxicity is a frequent concern, the product label mandates a specific monitoring schedule [8] [3] [2].
The diagram below illustrates the primary molecular targets of this compound and the potential downstream pathways linked to key adverse events. This multi-kinase inhibition profile is central to both its efficacy and its toxicity.
The table below contrasts the key aspects of the Phase 3 eXalt3 clinical trial and a large retrospective real-world study.
| Aspect | Clinical Trial (eXalt3) | Real-World Evidence (Retrospective Study) |
|---|---|---|
| Study Objective | Establish efficacy vs. crizotinib in a controlled setting [1]. | Confirm effectiveness & safety in routine, diverse clinical practice [2]. |
| Setting & Design | Global, multi-center, Randomized Controlled Trial (RCT) [1]. | Retrospective analysis of patient records from China [2]. |
| Patient Population | 290 patients with ALK-positive NSCLC, treatment-naive to ALK inhibitors [1]. | 682 patients with ALK-positive NSCLC, more heterogeneous; included 1st, 2nd, and later-line treatments [2]. |
| Primary Endpoint | Progression-Free Survival (PFS) assessed by a blinded independent review committee [1]. | Progression-Free Survival (PFS) and safety, assessed by physicians [2]. |
| Key Efficacy Results | • Median PFS: 25.8 months • Intracranial Response Rate: 64% [1] | • Median PFS: Not estimable at data cutoff • Objective Response Rate (ORR): 54.0% [2] | | Key Safety Results | Most common TRAE: rash (~2/3 of patients; 11.2% were Grade 3). No treatment-related deaths [1]. | Most common TRAE: rash (21.1%). No treatment-related adverse events led to death [2]. | | Key Conclusions | Superior efficacy to crizotinib; a new first-line option for ALK-positive NSCLC [1]. | Active and well-tolerated in real-world clinical settings, confirming trial results [2]. |
To understand how this evidence is generated, here are the methodologies for the two main types of studies cited.
1. Phase 3 Randomized Controlled Trial (RCT) Protocol The eXalt3 trial followed a rigorous protocol to establish causal efficacy [1] [3]:
2. Real-World Evidence (RWE) Study Protocol The large retrospective study analyzed data from routine practice [2]:
The following diagram illustrates how Clinical Trials and Real-World Evidence function as complementary sources of information in drug development.
| Outcome Measure | Ensartinib | Crizotinib | Hazard Ratio (HR) / Comparative Statistic |
|---|---|---|---|
| Median PFS (Overall) | 25.8 months [1] | 12.7 months [1] | HR 0.51 [1] |
| Median PFS (mITT*) | Not Reached [1] | 12.7 months [1] | HR 0.45 [1] |
| Intracranial Response Rate | 64% [1] | 21% [1] | - |
| 12-Month CNS Progression (in pts without baseline brain mets) | 4.2% [1] | 23.9% [1] | Cause-specific HR 0.32 [1] | | Most Common Grade 3-5 Treatment-Related AEs | Rash (11%) [2] | Elevated ALT (7.5%) [2] | - | | Patients with Grade 3-5 AEs | 44.8% [2] | 35.6% [2] | - |
*mITT: modified intention-to-treat (patients with ALK positivity confirmed by central testing) [1].
This compound is a potent second-generation ALK inhibitor [3]. Its targets and mechanism can be visualized as follows:
This multi-targeted profile is the basis for its efficacy and may provide a therapeutic option in cases of ALK-independent resistance, such as those driven by MET amplification [4].
A 2023 network meta-analysis compared multiple ALK inhibitors for untreated advanced ALK-positive NSCLC, ranking them by progression-free survival (PFS) [3]:
The analysis highlighted that in patients with CNS metastases, third-generation inhibitors were significantly more effective than second-generation inhibitors at prolonging PFS [3]. While lorlatinib was superior to brigatinib in the overall population, no significant PFS difference was found between them in the subgroup with CNS metastases [3].
The data supporting this compound's first-line use comes from the global, phase 3, randomized, open-label eXalt3 trial [5] [1].
The table below summarizes key efficacy and safety data from clinical trials for ALK inhibitors used in the first-line treatment of ALK-positive NSCLC.
| ALK Inhibitor | Generation | Trial Name | mPFS (months) | HR vs Crizotinib | Intracranial ORR | Common Adverse Events (Grade 1-2) |
|---|---|---|---|---|---|---|
| Ensartinib | Second | eXalt3 [1] [2] | 25.8 [1] | 0.51 [1] | ~64-70% [1] | Rash, nausea, pruritus, vomiting, elevated transaminases [1] |
| Alectinib | Second | ALEX [3] [2] | 34.8 [3] | 0.43 [2] | ~64% [4] | Constipation, fatigue, myalgia [3] |
| Brigatinib | Second | ALTA-1L [2] | 24.0 [2] | 0.48 [2] | ~64-67% [4] [3] | Nausea, diarrhea, hypertension [3] |
| Lorlatinib | Third | CROWN [3] [2] | Not Reached (60% at 3 yrs) [3] | 0.28 [2] | ~82% [3] | Hyperlipidemia, edema, weight gain, neurocognitive effects [3] |
| Crizotinib | First | PROFILE 1014 [3] [2] | 10.9 [3] [2] | (Reference) | ~21-33% [3] | Vision disorders, GI effects, elevated transaminases [3] |
Key Comparative Insights:
Understanding the molecular basis for efficacy and resistance is crucial for drug development and sequencing.
Sensitive and Resistant Mutations The table below lists common ALK resistance mutations and the reported sensitivity of various inhibitors to them, based on cellular and clinical data [5] [6].
| ALK Mutation | Crizotinib | Alectinib | Brigatinib | This compound | Lorlatinib |
|---|---|---|---|---|---|
| L1196M | R | S | S | S | S |
| G1269A | R | S | S | S | S |
| C1156Y | R | S | S | S | S |
| I1171N/T/S | R | R / S* | S | S | S |
| F1174L/V | R | R / S* | S | S | S |
| G1202R | R | R | R | R | S |
| L1198F | S | - | - | R | R |
Sensitivity can be mutation-specific (e.g., I1171S may remain sensitive to alectinib) [6]. "S" denotes sensitive, "R" denotes resistant.
Key Resistance Pathways: Resistance can be ALK-dependent (secondary mutations in the kinase domain, like G1202R) or ALK-independent (activation of bypass signaling pathways such as EGFR, MET, or KRAS) [5] [6]. The diagram below illustrates the mechanisms of resistance to ALK-targeted therapy.
For researchers, the methodologies used to study this compound's properties are as important as the resulting data.
1. UPLC-MS/MS Method for Metabolic Stability [7] This protocol is used to measure this compound concentration and determine its metabolic stability in vitro.
2. PBPK Modeling for Drug-Drug Interactions (DDI) [8] This protocol predicts the DDI risk of this compound as a time-dependent CYP3A inhibitor.
| ALK Inhibitor (Trial Name) | Comparison | Median PFS (Months) | Hazard Ratio (HR) for PFS | Key Patient Population |
|---|---|---|---|---|
| Ensartinib (eXalt3) [1] [2] [3] | vs. Crizotinib | 25.8 vs. 12.7 | HR 0.51 (95% CI 0.35-0.72) | ALK+ NSCLC, ALK TKI-naive |
| Alectinib (ALEX) [4] | vs. Crizotinib | 34.8 vs. 10.9 (BICR) | HR 0.43 (95% CI 0.32-0.58) | ALK+ NSCLC, treatment-naive |
| Brigatinib (ALTA-1L) [5] | vs. Crizotinib | 24.0 vs. 11.0 (BICR) | HR 0.48 (95% CI 0.35-0.66) | ALK+ NSCLC, ALK TKI-naive |
| Lorlatinib (CROWN) [6] | vs. Crizotinib | Not Reached vs. 9.1 (BICR) | HR 0.19 (95% CI 0.13-0.27) | ALK+ NSCLC, treatment-naive |
| Crizotinib (PROFILE 1014) [5] | vs. Chemotherapy | 10.9 vs. 7.0 | - | ALK+ NSCLC, previously untreated |
To critically evaluate these results, it is essential to understand the design and patient populations of the trials from which this data originates.
Since head-to-head trials between this compound and other second-generation TKIs like alectinib are not available, network meta-analyses (NMAs) provide indirect evidence.
The following diagram illustrates the mechanism of action of ALK inhibitors like this compound in targeting the ALK fusion protein in NSCLC.
The tables below summarize key efficacy and safety findings for Ensartinib in Chinese patient populations across different treatment settings.
Table 1: Efficacy of this compound in Advanced ALK-Positive NSCLC
| Patient Population | Study Type & Details | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Intracranial Efficacy |
|---|---|---|---|---|
| ALK TKI-naïve | Phase 1 Trial (Subgroup, n=?) [1] | 81.3% | 25.73 months | Intracranial ORR: 66.7%; mPFS: 22.90 months for patients with measurable brain metastases |
| Previously TKI-treated | Phase 1 Trial (Subgroup, n=11) [1] | 25.0% | 4.14 months | Information redacted |
| Real-World Setting | Retrospective Study (n=682) [2] | 54.0% | Not estimable | Information redacted |
| Adjuvant Setting (Stage IB-IIIB) | Phase 3 ELEVATE Trial (n=137) [3] | Disease-Free Survival (DFS): 86.4% at 24 months (vs. 53.5% with placebo) | Not Reached (HR for DFS: 0.20) | Information redacted |
Table 2: Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Phase 1 Trial (n=48) [1] | Real-World Study (n=682) [2] |
|---|---|---|
| Rash | 87.5% (Grade 3: 14.6%) | 21.1% |
| Transaminase Elevation (ALT/AST) | 60.4% (Grade 3 ALT: 12.5%) | Information redacted |
| Pruritus | 45.8% | Information redacted |
| Creatinine Elevation | 35.4% | Information redacted |
To evaluate this compound's efficacy and safety, clinical trials followed structured protocols. The diagram below illustrates the general workflow of a phase 1 dose-escalation and expansion trial, which is fundamental for determining the recommended dosage and initial safety profile [1].
Key methodological details include:
Economic analysis is crucial for treatment accessibility. The following table compares first-line ALK-TKIs from the Chinese healthcare system perspective.
Table 3: Cost-Effectiveness Analysis of First-Line ALK-TKIs in China [4] [5]
| Treatment | Incremental QALY vs. This compound | Incremental Cost vs. This compound | ICER vs. This compound | Cost-Effective? |
|---|---|---|---|---|
| This compound | (Reference) | (Reference) | (Reference) | - |
| Crizotinib | -1.13 | +$10,677 | Dominated by this compound | No |
| Ceritinib | -0.58 | -$6,426 | Dominated by this compound | No |
| Brigatinib | -0.09 | +$2,672 | $29,689/QALY | Yes |
| Alectinib | +0.39 | +$33,501 | $85,900/QALY | No |
| Lorlatinib | +0.35 | +$24,358 | $69,594/QALY | No |
Notes: QALY = Quality-Adjusted Life-Year; ICER = Incremental Cost-Effectiveness Ratio. A treatment is "dominated" by this compound if it is less effective and more costly. The analysis uses a common willingness-to-pay threshold of $38,223/QALY.
Recent research explores this compound's potential beyond ALK. The phase 2 EMBRACE trial investigated its use in patients with advanced NSCLC harboring MET exon 14 skipping (METex14) mutations after prior therapy failure [6].
The table below summarizes the key safety characteristics of ensartinib alongside other common ALK inhibitors, based on network meta-analyses and clinical trial reports [1] [2] [3].
| ALK-TKI | Most Frequent AEs (All Grades) | Grade ≥3 AEs Rate | Distinctive/Treatment-Limiting Toxicities |
|---|---|---|---|
| This compound | Rash (67.8%), elevated ALT (48.3%), pruritus (26.6%), nausea (22.4%) [2]. | 75.6% [3] | Skin disorders (rash, pruritus) are a hallmark [2] [3]. |
| Alectinib | Increased blood bilirubin, increased creatine kinase, constipation, elevated ALT [2]. | 16.2% [3] | Well-tolerated; lower rate of severe AEs [1] [3]. |
| Brigatinib | Diarrhea, increased CPK, nausea, hypertension, cough [2]. | 63.7% [3] | Early onset pulmonary toxicity (requires 7-day lead-in at lower dose), hypertension [2]. |
| Ceritinib | Diarrhea (85%), nausea, vomiting, elevated ALT/AST [2]. | 78.3% [3] | High rates of gastrointestinal toxicity and hepatotoxicity [2] [3]. |
| Crizotinib | Vision disorder, diarrhea, nausea, vomiting, edema [2]. | 46.4% [3] | Visual disturbances, gastrointestinal issues, edema [2]. |
| Lorlatinib | Hypercholesterolemia (70%), hypertriglyceridemia (64%), edema (55%), weight gain [2]. | 91.6% [3] | Metabolic AEs (hyperlipidemia, weight gain); CNS effects (cognitive, mood) [2] [3]. |
This compound shows strong efficacy, particularly as a first-line treatment and in preventing central nervous system (CNS) progression.
| Clinical Setting | Comparison | Key Efficacy Outcomes |
|---|
| First-Line (Advanced NSCLC) | this compound vs. Crizotinib | PFS: 25.8 months vs. 12.7 months (HR 0.51) [4]. Intracranial ORR: 63.6% vs. 21.1% (in pts with baseline brain mets) [4]. | | Adjuvant (Early-Stage, post-resection) | this compound vs. Placebo (after chemo) | DFS HR: 0.20 (95% CI 0.11–0.38), meaning an 80% reduction in recurrence risk [5]. | | Network Meta-Analysis Ranking | Among 8 ALKis for PFS | This compound was ranked highest for PFS (SUCRA 99.0%), followed by alectinib [1]. |
The safety and efficacy data in the tables above are derived from rigorous clinical trial designs.
Study Cited (from [4]): eXalt3 Phase III Randomized Clinical Trial
Study Cited (from [1]): Network Meta-Analysis (NMA)
The following diagram illustrates the core signaling pathway targeted by ALK inhibitors and common resistance mechanisms that next-generation drugs like this compound are designed to overcome.